Methyl 2,4-dichloroquinazoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2,4-dichloroquinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPWZDKZBYRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654027 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174074-89-6 | |
| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2,4-dichloroquinazoline-7-carboxylate" CAS number 174074-89-6
CAS Number: 174074-89-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dichloroquinazoline-7-carboxylate is a halogenated heterocyclic compound belonging to the quinazoline family. While detailed public data on this specific molecule remains limited, its structural features, particularly the reactive chloro-substituents, position it as a valuable intermediate in synthetic chemistry. This document provides a summary of the available chemical and physical data for this compound, places it within the broader context of quinazoline chemistry, and outlines its potential applications in drug discovery as a versatile building block.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier information and databases.
| Property | Value | Source |
| CAS Number | 174074-89-6 | [1][2] |
| Molecular Formula | C10H6Cl2N2O2 | [1] |
| Molecular Weight | 257.07 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Classification | Protein Degrader Building Block | [1] |
Synthesis and Reactivity
A general synthetic approach involves the following conceptual steps:
Caption: General synthetic strategy for 2,4-dichloroquinazolines.
The reactivity of this compound is primarily dictated by the two chlorine atoms attached to the quinazoline core. These positions are susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of various functional groups. This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.
Potential Applications in Drug Discovery
The quinazoline scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Derivatives of quinazoline have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Given its structure, this compound serves as a key starting material for creating libraries of substituted quinazolines. The differential reactivity of the chlorine atoms at the 2- and 4-positions can be exploited to introduce different substituents, leading to a diverse range of molecular architectures for screening in drug discovery programs.
The workflow for utilizing this building block in a drug discovery context can be visualized as follows:
References
- 1. calpaclab.com [calpaclab.com]
- 2. 886779-77-7,1-Boc-2-(trifluoromethyl)piperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"Methyl 2,4-dichloroquinazoline-7-carboxylate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2,4-dichloroquinazoline-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its potential role in modulating critical signaling pathways.
Core Data Presentation
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂[1][2] |
| Molecular Weight | 257.07 g/mol [1][2] |
| CAS Number | 174074-89-6[2] |
| Appearance | White to Yellow Solid |
| Purity | Typically ≥97%[2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from a substituted anthranilic acid derivative. The following protocol is adapted from established methodologies for the synthesis of similar quinazoline structures.
Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
In a round-bottom flask, combine 4-amino-3-carbomethoxybenzoic acid (1 equivalent) with urea (10 equivalents).
-
Heat the mixture in an oil bath to 190-200°C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Step 2: Chlorination to this compound
-
In a well-ventilated fume hood, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃) (10-20 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The chemical shifts (δ) and coupling constants (J) will be indicative of the substitution pattern. Aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the methyl ester protons will be a singlet around δ 3.9-4.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will be observed downfield (δ ~165 ppm), and the aromatic carbons will appear in the range of δ 120-150 ppm. The methyl carbon of the ester will be a signal around δ 53 ppm.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which should correspond to the calculated mass of C₁₀H₆Cl₂N₂O₂. The isotopic pattern for the two chlorine atoms (a characteristic 3:1 ratio for ³⁵Cl and ³⁷Cl) will also be observable.[5]
Signaling Pathway Interactions
Quinazoline derivatives are well-documented as inhibitors of various signaling pathways, particularly those implicated in cancer progression. The 2,4-dichloro substitution pattern on the quinazoline core serves as a versatile scaffold for the synthesis of potent kinase inhibitors.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Certain quinazoline derivatives have been shown to inhibit this pathway downstream of the β-catenin destruction complex.[6][7] This suggests they may interfere with the interaction of β-catenin with its transcriptional co-activators, TCF/LEF, thereby downregulating the expression of Wnt target genes like c-Myc and Cyclin D1.[8]
References
- 1. Methyl2,4-dichloroquinazoline-7-carboxylate | CAS: 174074-89-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies for Methyl 2,4-dichloroquinazoline-7-carboxylate, a key intermediate in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
This compound is a quinazoline derivative with the chemical formula C₁₀H₆Cl₂N₂O₂.[1][2] It is commonly used as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Quantitative Physical Properties
| Property | Value | Source |
| Molecular Weight | 257.07 g/mol | [1][2] |
| CAS Number | 174074-89-6 | [1] |
| Appearance | White to yellow to light brown powder or crystalline powder | [3] |
| Melting Point | Estimated: 116-123 °C | Based on 2,4-dichloroquinazoline[3] |
| Boiling Point | Predicted: 348.7 ± 24.0 °C | ChemicalBook[4] |
| Density | Predicted: 1.496 ± 0.06 g/cm³ | ChemicalBook |
| pKa | Predicted: -1.38 ± 0.30 | ChemicalBook |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and likely soluble in other polar aprotic solvents. | Inferred from common solvents used in its synthesis and for similar compounds.[5][6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a suitable anthranilic acid derivative. The general workflow involves the formation of a quinazoline-2,4-dione intermediate, followed by a chlorination reaction.
Experimental Workflow Diagram
Caption: A diagram illustrating the two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
This procedure outlines the formation of the quinazoline-2,4-dione ring system, a common precursor for various quinazoline derivatives.[7]
-
Materials:
-
2-Aminoterephthalic acid dimethyl ester
-
Urea or Potassium Cyanate
-
Solvent (e.g., Dioxane)
-
-
Procedure:
-
To a stirred suspension of 2-aminoterephthalic acid dimethyl ester in a suitable solvent such as dioxane, add an excess of urea or a solution of potassium cyanate.
-
Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (e.g., 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.
-
Wash the collected solid with a non-polar solvent (e.g., hexane or ether) to remove impurities.
-
The resulting solid, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, can be used in the next step, often without further purification.
-
Step 2: Synthesis of this compound
This protocol describes the chlorination of the quinazoline-2,4-dione intermediate to yield the final product.
-
Materials:
-
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
(Optional) N,N-Dimethylaniline or other catalyst
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours (typically 4-12 hours). The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane).
-
Logical Relationship in Synthesis
The synthesis of this compound follows a logical progression from a readily available starting material to a key heterocyclic intermediate.
Caption: Logical flow of the synthesis from starting material to the final product.
Safety and Handling
As with many chlorinated heterocyclic compounds, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, related dichloroquinazoline compounds are known to be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate. While comprehensive experimental data on its physical properties is limited, the provided information, including predicted values and detailed synthetic protocols, serves as a crucial resource for researchers in the field of medicinal chemistry and drug development. The methodologies outlined here provide a solid foundation for the synthesis and further functionalization of this important chemical building block.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl2,4-dichloroquinazoline-7-carboxylate | CAS: 174074-89-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 460730250 [thermofisher.com]
- 4. Methyl2,4-dichloroquinazoline-7-carboxylate CAS#: 174074-89-6 [chemicalbook.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectral and Synthetic Profile of Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for Methyl 2,4-dichloroquinazoline-7-carboxylate, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally related quinazoline derivatives. Detailed experimental protocols for its synthesis and spectral analysis are also provided to facilitate its use in research and development.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 174074-89-6[1][2][3] |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂[1][2] |
| Molecular Weight | 257.07 g/mol [1][2][3] |
| Purity | Typically ≥97%[1][2] |
| Storage | 2-8°C, sealed in a dry environment[2] |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar quinazoline structures and fundamental spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.40 | d | ~8.5 |
| H-6 | ~8.30 | dd | ~8.5, ~1.5 |
| H-8 | ~8.80 | d | ~1.5 |
| -OCH₃ | ~4.00 | s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-4 | ~155 |
| C-4a | ~122 |
| C-5 | ~130 |
| C-6 | ~130 |
| C-7 | ~132 |
| C-8 | ~125 |
| C-8a | ~152 |
| C=O | ~165 |
| -OCH₃ | ~53 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C=N (Quinazoline) | 1610 - 1630 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium-Weak |
| C-Cl | 700 - 800 | Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 256/258/260 | Isotopic pattern due to two chlorine atoms. |
| [M+H]⁺ | 257/259/261 | Protonated molecule. |
| [M-OCH₃]⁺ | 225/227/229 | Loss of the methoxy group. |
Experimental Protocols
Detailed methodologies for the synthesis and spectral characterization of this compound are outlined below. These protocols are based on established procedures for similar compounds.[4][5][6]
Synthesis of this compound
The synthesis is a two-step process involving the formation of a quinazoline-2,4-dione intermediate followed by chlorination.
Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(methoxycarbonyl)benzoic acid and a cyclizing agent like urea (in a 1:5 to 1:10 molar ratio).
-
Heating: Heat the mixture in an oil bath to 190-200 °C for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add a 2 M sodium hydroxide solution to the solidified mass and heat to dissolve the product.
-
Purification: Filter the hot solution to remove insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of about 2-3 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Chlorination to this compound
-
Reaction Setup: In a well-ventilated fume hood, suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃) (10-20 molar equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heating: Heat the mixture to reflux (around 105-110 °C) for 4-6 hours, monitoring the reaction by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.
Caption: Synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, use a standard single-pulse sequence with a spectral width of about 12-16 ppm, acquiring 16-32 scans with a relaxation delay of 1-2 seconds.[7]
-
Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[8]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[8][9][10]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11][12]
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and fragmentation pattern.[12] High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.[13]
-
Calibration: Calibrate the mass spectrometer using a suitable reference standard to ensure mass accuracy.[13]
Caption: Workflow for the spectral analysis of the target compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 3. This compound - CAS:174074-89-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. amherst.edu [amherst.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. rsc.org [rsc.org]
Solubility Profile of Methyl 2,4-dichloroquinazoline-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinazoline Derivatives and Solubility
Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their therapeutic applications span a wide range of areas, including oncology, where they are known to act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1] The solubility of these compounds is a critical physicochemical parameter that profoundly influences their absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately their bioavailability and therapeutic efficacy. Understanding the solubility profile of a quinazoline derivative like Methyl 2,4-dichloroquinazoline-7-carboxylate is therefore a fundamental step in the drug discovery and development process.
Solubility of Related Quinazoline Derivatives: A Comparative Overview
While specific data for this compound is unavailable, studies on other quinazoline derivatives provide valuable insights into their general solubility behavior. The solubility of these compounds is highly dependent on the nature of the solvent and the temperature.
Table 1: Summary of Solubility Characteristics of Various Quinazoline Derivatives
| Compound Class | Common Solvents for Good Solubility | General Solubility Trends | Reference |
| Pyrazolo quinazolines | N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Solubility generally increases with temperature. Greater solubility observed in DMF. | |
| Quinazoline-7-carbonitrile derivatives | Physiologically relevant aqueous buffers (micromolar range) | Organic solvents can significantly alter solubility compared to aqueous media. | |
| General Quinazolinone Derivatives | Methanol, Ethanol, Acetone, Ethyl acetate, Chloroform, DMSO | Solubility varies, requiring determination in a range of solvents. | [2] |
Studies on various pyrazolo quinazoline derivatives have shown that their solubility increases with temperature.[3] Among the tested organic solvents, which included N,N-dimethylformamide, dimethyl sulphoxide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate, the highest solubility was generally observed in DMF.[3] For other quinazoline derivatives, solubility has been determined in a wide array of solvents to support formulation and biological testing.[2]
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of crystalline compounds like this compound is the gravimetric method .[4] This method involves preparing a saturated solution of the compound, followed by the evaporation of the solvent and weighing the remaining solid.
Gravimetric Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.[4]
Materials:
-
The quinazoline derivative to be tested
-
Selected laboratory solvents (e.g., water, ethanol, DMSO, DMF, etc.)[4]
-
Thermostatically controlled shaker or water bath[4]
-
Centrifuge[4]
-
Analytical balance[4]
-
Vials or flasks with secure caps[4]
-
Pipettes[4]
-
Filtration apparatus (e.g., syringe filters)[4]
Procedure:
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.[4]
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.[4]
-
Sample Withdrawal: A precise volume of the clear supernatant is carefully withdrawn using a pipette. To prevent the transfer of any solid particles, the sample may be passed through a syringe filter.[4]
-
Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions, such as in a vacuum oven, until a constant weight of the solid residue is achieved.[4]
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[4]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of quinazoline derivatives:
-
Molecular Structure: The presence of different functional groups, their position on the quinazoline ring, and the overall molecular size and shape play a crucial role.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of solubility. A table of common organic solvents and their properties can be a useful reference.[5]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3]
-
pH (for ionizable compounds): The solubility of compounds with acidic or basic functional groups will be highly dependent on the pH of the aqueous medium.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.
Conclusion
While direct solubility data for this compound is not currently published, an understanding of the solubility of related quinazoline derivatives provides a solid foundation for experimental work. The gravimetric method is a robust and widely used technique for determining the solubility of such compounds. Careful consideration of the factors influencing solubility will be critical in the development of formulations and the design of meaningful biological assays for this and other novel quinazoline derivatives.
References
"Methyl 2,4-dichloroquinazoline-7-carboxylate" chemical structure and nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and potential applications of Methyl 2,4-dichloroquinazoline-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Nomenclature
This compound is a substituted quinazoline derivative. The core of the molecule is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring, known as a quinazoline. This core is substituted with two chlorine atoms at positions 2 and 4, and a methyl carboxylate group at position 7.
Chemical Structure:
Nomenclature:
-
Systematic IUPAC Name: this compound
-
Synonyms: 2,4-Dichloro-7-quinazolinecarboxylic acid methyl ester, 7-(Methoxycarbonyl)-2,4-dichloroquinazoline
-
CAS Number: 174074-89-6
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature, suggesting it may be a novel or less-studied research chemical. The following table summarizes the available and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [Calculated] |
| Molecular Weight | 257.07 g/mol | [Calculated] |
| Appearance | White to off-white solid | [General observation for similar compounds] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | [Inferred from structure] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
An In-Depth Technical Guide to Methyl 2,4-dichloroquinazoline-7-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dichloroquinazoline-7-carboxylate is a halogenated quinazoline derivative that has emerged as a valuable intermediate in medicinal chemistry and drug discovery. Its strategic substitution pattern makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug development endeavors.
Introduction to Quinazolines in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, offers a versatile template for designing molecules that can interact with a variety of biological targets.[1] The success of quinazoline-based drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, has fueled extensive research into the synthesis and biological evaluation of novel quinazoline derivatives.[1]
Discovery and Initial Synthesis of this compound
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more of an evolutionary step in the broader exploration of quinazoline chemistry. The Chemical Abstracts Service (CAS) has assigned the number 174074-89-6 to this compound, indicating its registration in the chemical literature. While the initial synthesis is not definitively traced to a single source, its preparation follows established principles of quinazoline chemistry.
The general synthetic strategy for 2,4-dichloroquinazolines often starts from anthranilic acid derivatives. A plausible historical synthetic route, based on well-established chemical transformations, is depicted below. This logical workflow illustrates how the compound could have been first synthesized, even in the absence of a specific "discovery" paper.
Caption: Plausible initial synthetic pathway to this compound.
Contemporary Synthesis and Experimental Protocols
Recent scientific literature provides detailed and optimized protocols for the synthesis of this compound. A notable example is found in the supplementary information of a 2022 study by Turanlı et al., from the Friedrich Schiller University Jena and Gazi University, which utilized this compound as a key intermediate in the development of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors.[2][3]
Synthesis of the Precursor: Methyl 2,4-dihydroxyquinazoline-7-carboxylate
The synthesis of the dichloro-derivative begins with the preparation of its dihydroxy precursor.
Experimental Protocol:
A mixture of 3-amino-4-(methoxycarbonyl)benzoic acid (1 equivalent) and urea (2 equivalents) is heated at 180-190 °C for a specified period. The reaction mixture is then cooled and treated with a basic solution (e.g., NaOH) to precipitate the product upon acidification (e.g., with HCl). The resulting solid is filtered, washed, and dried to yield Methyl 2,4-dihydroxyquinazoline-7-carboxylate.
Chlorination to this compound
The dihydroxy precursor is then converted to the target compound through a chlorination reaction.
Experimental Protocol:
Methyl 2,4-dihydroxyquinazoline-7-carboxylate (1 equivalent) is suspended in a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diisopropylethylamine (DIEA). The reaction mixture is heated under reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting precipitate is filtered, washed thoroughly with water, and dried to afford this compound.
The following diagram illustrates the experimental workflow for the contemporary synthesis:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 174074-89-6 |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |
| Molecular Weight | 257.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >97% |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in methanol. |
Role in Drug Discovery: A Key Intermediate
This compound serves as a critical intermediate in the synthesis of more complex quinazoline derivatives with therapeutic potential. The two chlorine atoms at the 2- and 4-positions are highly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups.
Signaling Pathways of Interest
The utility of this intermediate is exemplified in the work of Turanlı et al., who targeted enzymes involved in the arachidonic acid cascade, specifically soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).[2][3] These enzymes are implicated in inflammatory and cardiovascular diseases.
The logical relationship in the development of inhibitors is shown below:
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. While its specific "discovery" moment is not clearly defined, its synthesis is based on robust and well-understood chemical principles. Its true value lies in its role as a versatile building block, enabling the synthesis of diverse libraries of compounds for biological screening. The detailed synthetic protocols and its application in the development of enzyme inhibitors highlight its continued relevance for researchers and scientists in the pharmaceutical industry. This guide provides the necessary technical information to facilitate its use in the ongoing quest for novel and effective therapeutics.
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Emergence of Methyl 2,4-dichloroquinazoline-7-carboxylate as a Versatile Scaffold for Targeted Protein Degradation
For Immediate Release
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of core building blocks is paramount to the successful design of potent and selective PROTACs (Proteolysis Targeting Chimeras). Among the diverse chemical scaffolds available, Methyl 2,4-dichloroquinazoline-7-carboxylate has emerged as a highly valuable and versatile starting point for the synthesis of novel protein degraders. Its inherent chemical features allow for facile and differential functionalization at the 2- and 4-positions, enabling the systematic construction of heterobifunctional molecules that can effectively recruit E3 ubiquitin ligases to a protein of interest (POI), thereby marking it for proteasomal degradation.
This technical guide provides an in-depth overview of the application of the quinazoline core, exemplified by the ERK5-targeting PROTAC, INY-06-061. While not directly synthesized from this compound, the principles of its design and the methodologies for its evaluation are directly translatable. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics based on targeted protein degradation.
The Quinazoline Core: A Privileged Scaffold in PROTAC Design
The quinazoline ring system is a well-established pharmacophore found in numerous approved drugs, particularly in the oncology space. Its utility in PROTAC design stems from its rigid structure, which provides a predictable framework for orienting the POI-binding ligand and the E3 ligase-recruiting moiety. The 2,4-dichloro substitution pattern of this compound offers two distinct reaction sites for sequential nucleophilic substitution. This allows for the controlled and directional attachment of a linker and a warhead, a critical aspect in optimizing the ternary complex formation between the PROTAC, the POI, and the E3 ligase. The 7-carboxylate group can be further modified to modulate physicochemical properties or to introduce additional interaction points.
Case Study: INY-06-061, a Quinazoline-Based ERK5 Degrader
To illustrate the practical application of a quinazoline core in a PROTAC, we will examine INY-06-061, a potent and selective degrader of Extracellular signal-regulated kinase 5 (ERK5). ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in cancer cell proliferation and survival.
INY-06-061 is a heterobifunctional molecule that links a quinazoline-based ATP-competitive inhibitor of ERK5 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a piperazine-alkylamide linker.[1] This rationally designed PROTAC has demonstrated impressive biochemical and cellular activity.
Quantitative Data for INY-06-061
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | ~12 nM | ERK5 | [1] |
| Degradation (DC50) | ~21 nM | MOLT4 cells (5h treatment) | [1] |
| Maximal Degradation (Dmax) | Not explicitly stated, but significant downregulation at 100 nM | MOLT4 cells | [1] |
| Selectivity | Highly specific for ERK5 out of ~7700 proteins quantified | Global proteomics in MOLT4 cells | [1] |
Experimental Protocols
The development of a potent PROTAC like INY-06-061 involves a series of well-defined experimental procedures. Below are generalized protocols that are representative of the steps taken to synthesize and evaluate such a molecule, based on the known components of INY-06-061.
Synthesis of a Quinazoline-Based PROTAC (Analogous to INY-06-061)
The synthesis of a PROTAC with a 2,4-disubstituted quinazoline core typically involves a multi-step sequence. The following is a representative, conceptual pathway.
Step 1: Synthesis of the Quinazoline Core with Linker Attachment Point. Starting from a suitable anthranilic acid derivative, the quinazoline-4-one core is first constructed. This can be achieved through cyclization with formamide or a similar reagent. Subsequent chlorination, for instance with phosphorus oxychloride, yields a 4-chloroquinazoline intermediate. One of the chloro-positions is then selectively substituted with a nucleophile that will serve as the attachment point for the linker.
Step 2: Attachment of the Linker. A bifunctional linker, such as a piperazine derivative with a protected amine and an alkyl chain, is then coupled to the quinazoline core. This is typically achieved through a nucleophilic aromatic substitution reaction.
Step 3: Deprotection and Coupling to the E3 Ligase Ligand. Following the attachment of the linker, the protecting group on the terminal amine is removed. The deprotected linker-quinazoline intermediate is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand) using standard peptide coupling reagents such as HATU or HBTU.
Step 4: Final Modification and Purification. The final step involves the introduction of the POI-binding moiety at the remaining reactive position on the quinazoline core. The final PROTAC is then purified to a high degree using techniques such as flash chromatography and reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.
Biological Evaluation Protocols
1. Biochemical Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC or Surface Plasmon Resonance - SPR). To determine the binding affinity (Kd) of the PROTAC's warhead to the target protein (e.g., ERK5), a biophysical method like ITC or SPR is employed.
-
Principle: These techniques measure the heat change or the change in refractive index, respectively, upon binding of the ligand to the protein.
-
Procedure (Conceptual): The purified target protein is placed in the sample cell of the instrument. The PROTAC molecule is then titrated into the cell in a stepwise manner. The resulting binding isotherm is fitted to a suitable binding model to calculate the dissociation constant (Kd).
2. Cellular Degradation Assay (Western Blotting). To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context, a Western blot analysis is performed.
-
Principle: This technique uses specific antibodies to detect the levels of the target protein in cell lysates.
-
Procedure:
-
Culture cells (e.g., MOLT4) to an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 5 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., ERK5) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
-
3. Global Proteomics for Selectivity Profiling (Mass Spectrometry). To assess the selectivity of the PROTAC, a global proteomics approach is used to quantify changes in the abundance of thousands of proteins in response to PROTAC treatment.
-
Principle: This method uses liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify peptides from digested cell lysates.
-
Procedure:
-
Treat cells with the PROTAC at a specific concentration (e.g., 100 nM) and a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis (optional but recommended for quantitative accuracy).
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify the proteins using specialized software.
-
Compare the protein abundance between the PROTAC-treated and control samples to identify off-target effects.
-
Signaling Pathway and Experimental Workflow
The rational design of a PROTAC requires a thorough understanding of the targeted signaling pathway and a systematic experimental workflow for its evaluation.
ERK5 Signaling Pathway
Caption: Simplified ERK5 signaling pathway leading to cancer cell proliferation and survival.
PROTAC Development and Evaluation Workflow
Caption: A streamlined workflow for the design and evaluation of a novel PROTAC.
Conclusion
This compound represents a key building block in the expanding toolbox for targeted protein degradation. Its chemical tractability and the proven success of the quinazoline scaffold in drug discovery make it an attractive starting point for the development of novel PROTACs. The case of INY-06-061, a potent and selective ERK5 degrader, highlights the potential of quinazoline-based PROTACs to address challenging disease targets. By leveraging the synthetic strategies and evaluation methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of protein-degrading therapeutics.
References
The Pivotal Role of the Quinazoline Scaffold in Modern Medicinal Chemistry: A Technical Guide Focused on 2,4-Dichloroquinazoline Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatile chemical nature allows for substitutions at various positions, leading to a diverse range of biological activities. Among the plethora of quinazoline-based building blocks, 2,4-dichloroquinazoline and its derivatives are particularly valuable intermediates in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.
This technical guide focuses on the significant role of the 2,4-dichloroquinazoline core, with a specific lens on its application in the development of anticancer agents. While direct and extensive literature on "Methyl 2,4-dichloroquinazoline-7-carboxylate" as a starting material for kinase inhibitors is not prominently available, the chemical reactivity of this compound is expected to be analogous to the well-documented 2,4-dichloroquinazoline scaffold. The chloro-substituents at the 2 and 4 positions are highly susceptible to nucleophilic substitution, providing a versatile platform for the introduction of various functional groups to modulate biological activity. The ester moiety at the 7-position offers an additional site for modification, potentially influencing solubility, metabolic stability, and target engagement.
This guide will delve into the synthesis of bioactive molecules, primarily focusing on the development of p21-activated kinase 4 (PAK4) inhibitors, using the 2,4-dichloroquinazoline scaffold as a key starting material. We will explore the synthetic methodologies, present quantitative biological data, and provide detailed experimental protocols.
Synthetic Strategies and Methodologies
The primary synthetic utility of the 2,4-dichloroquinazoline scaffold lies in the sequential and regioselective displacement of the two chlorine atoms by nucleophiles. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) under milder conditions compared to the chlorine at the 2-position. This differential reactivity allows for a controlled and stepwise introduction of different substituents.
A common synthetic route towards potent kinase inhibitors involves the reaction of a 2,4-dichloroquinazoline derivative with an appropriate amine. This is often followed by a second nucleophilic substitution at the remaining chloro-position.
General Synthetic Workflow for 2,4-Disubstituted Quinazoline Derivatives
Below is a generalized workflow for the synthesis of 2,4-diaminoquinazoline derivatives, a common structural motif in kinase inhibitors.
Caption: Generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.
Role in Medicinal Chemistry: Targeting Kinases in Cancer
The quinazoline scaffold has been successfully employed in the development of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). More recently, this scaffold has been explored for the inhibition of other kinases implicated in cancer, including p21-activated kinase 4 (PAK4).
PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. Its overexpression is associated with poor prognosis in various cancers, making it an attractive target for anticancer drug discovery.
The PAK4 Signaling Pathway
PAK4 is a key node in several signaling pathways that are often dysregulated in cancer. Inhibition of PAK4 can disrupt these pathways, leading to reduced tumor growth and metastasis.
Caption: Simplified PAK4 signaling pathway and the point of intervention for quinazoline-based inhibitors.
Quantitative Data: Biological Activity of Quinazoline-based PAK4 Inhibitors
The following table summarizes the in vitro biological activity of representative 2,4-diaminoquinazoline derivatives as PAK4 inhibitors. While these compounds were not explicitly synthesized from "this compound," they share the core quinazoline scaffold and demonstrate the potential of this chemical class.
| Compound ID | R1 (Position 4) | R2 (Position 2) | PAK4 IC₅₀ (µM) | Antiproliferative Activity (Cell Line) IC₅₀ (µM) | Citation |
| 9d | 3-ethynylaniline | 1-(piperidin-4-yl)-1H-pyrazol-4-amine | 0.033 | A549: >10 | |
| CZh226 (31) | 1H-pyrazol-3-amine | N-((R)-1-(6-chloropyridin-2-yl)ethyl)piperazine | 0.0111 (Kᵢ = 0.009 µM) | A549: Not specified | |
| KY04031 | (triazine core) | 0.790 | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic and biological studies. Below are representative procedures for the synthesis of a 2,4-diaminoquinazoline derivative and for a kinase inhibition assay.
Synthesis of 2,4-Diaminoquinazoline Derivatives
This protocol is a general representation based on the synthesis of PAK4 inhibitors with a 2,4-diaminoquinazoline core.
Step 1: Synthesis of the 4-amino-2-chloroquinazoline intermediate
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the first amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-2-chloroquinazoline intermediate.
Step 2: Synthesis of the final 2,4-diaminoquinazoline derivative
-
In a microwave vial, combine the 4-amino-2-chloroquinazoline intermediate (1.0 eq), the second amine (1.2-1.5 eq), and a suitable solvent such as n-butanol or dioxane.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Example: PAK4)
This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific kinase.
-
Prepare a reaction buffer containing the kinase (e.g., recombinant human PAK4), a fluorescently labeled peptide substrate, and ATP.
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The 2,4-dichloroquinazoline scaffold is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors for cancer therapy. While specific literature on "this compound" is sparse, the well-established chemistry of the 2,4-dichloroquinazoline core provides a strong foundation for its potential application in drug discovery. The differential reactivity of the two chlorine atoms allows for the systematic synthesis of diverse libraries of compounds. The exploration of derivatives from this scaffold has led to the identification of promising PAK4 inhibitors with nanomolar potency. Further investigation into the synthesis and biological evaluation of derivatives of "this compound" could unveil novel therapeutic agents with enhanced properties, leveraging the additional functional handle provided by the ester group for further optimization.
Navigating the Uncharted: A Technical Guide to the Safe Handling of Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for Methyl 2,4-dichloroquinazoline-7-carboxylate (CAS No. 174074-89-6) was not publicly available at the time of writing. Therefore, the safety and handling precautions outlined herein are based on the general properties of chlorinated heterocyclic compounds, quinazoline derivatives, and standard laboratory safety practices. It is imperative to supplement this guide with a thorough risk assessment and to consult a certified safety professional before handling this compound.
Introduction
This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. As a chlorinated heterocyclic compound, it is prudent to handle this compound with a high degree of caution due to the potential for toxicity and reactivity. This guide provides a comprehensive overview of the known properties and recommended safety procedures for this compound.
Physicochemical and Toxicological Data
Limited public data is available for this compound. The following tables summarize the available information and provide a comparative context with related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174074-89-6 | Finetech Industry Limited |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | Finetech Industry Limited |
| Molecular Weight | 257.07 g/mol | Finetech Industry Limited |
| Appearance | White to yellow solid | AstaTech, Inc. |
| Purity | ≥95% - ≥97% | AstaTech, Inc., CP Lab Safety |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | 1.5±0.1 g/cm³ | Finetech Industry Limited |
| Flash Point | 137.3±25.9 °C | Finetech Industry Limited |
| Storage | Room temperature, sealed in a dry environment | AstaTech, Inc., Sunway Pharm Ltd |
Table 2: GHS Hazard Information for Structurally Related Compounds
Since a specific SDS for this compound is unavailable, the GHS classifications for related dichlorinated quinazoline compounds are presented to infer potential hazards.
| Compound | GHS Pictograms | Hazard Statements | Precautionary Statements (Examples) |
| 2,4-Dichloroquinazoline | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 | |
| 4,7-Dichloroquinazoline | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P270, P280, P301+P312, P305+P351+P338 |
Note: The hazard information above is for related compounds and should be used for preliminary risk assessment only. The actual hazards of this compound may vary.
Safety and Handling Precautions
Given the lack of specific toxicity data, a conservative approach to handling is essential. Treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a powder-containment balance enclosure is recommended for weighing and aliquoting the solid material.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Ensure gloves are compatible with chlorinated organic compounds and are changed frequently.
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised.
-
Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.
Hygiene Practices
-
Avoid creating dust.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
Experimental Protocols: General Handling of a Solid Chemical Reagent
The following is a general protocol for handling a solid chemical of unknown toxicity like this compound.
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Analytical balance within a powder-containment enclosure or chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Vial or flask for solution preparation
-
Vortex mixer or sonicator
-
Appropriate PPE (as described in section 3.2)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood or powder-containment enclosure is functioning correctly.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Avoid generating dust. If any material is spilled, clean it up immediately following the spill response procedures.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the appropriate vial or flask.
-
Add the desired volume of solvent to the container.
-
Seal the container and mix using a vortex mixer or sonicator until the solid is fully dissolved.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment thoroughly.
-
Dispose of the weighing paper and any other disposable materials as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of gloves as hazardous waste.
-
Wash hands thoroughly.
-
Visualizations
The following diagrams illustrate a general workflow for risk assessment and a hypothetical signaling pathway that could be targeted by quinazoline derivatives.
Caption: Risk assessment and handling workflow for a chemical with limited safety data.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinazoline derivative.
Conclusion
This compound is a compound with potential for significant biological activity, making it of interest to the drug discovery and development community. However, the lack of comprehensive safety data necessitates a highly cautious and well-planned approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and conducting thorough risk assessments, researchers can minimize the risks associated with this and other novel chemical entities. It is the responsibility of the user to ensure that all handling of this compound is in accordance with institutional and regulatory guidelines.
Methodological & Application
Application Notes and Protocols for Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dichloroquinazoline-7-carboxylate is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Its quinazoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of two reactive chlorine atoms at the 2 and 4 positions allows for selective nucleophilic substitution, making it a versatile building block for the synthesis of a diverse range of substituted quinazolines. Notably, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to selectively eliminate disease-causing proteins.[1] This document provides detailed experimental protocols for the synthesis of this compound and highlights its application in targeted protein degradation.
Physicochemical Properties
| Property | Value |
| CAS Number | 174074-89-6 |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |
| Molecular Weight | 257.07 g/mol |
| Purity | ≥97% |
| Appearance | Not explicitly found, likely an off-white to yellow solid |
| Melting Point | Not explicitly found |
| Storage | Sealed in dry, Room Temperature |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-(methoxycarbonyl)benzoic acid. The first step involves the cyclization to form the quinazoline-2,4-dione core, followed by a chlorination step to yield the final product.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of this compound.
Protocol 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
This protocol describes the formation of the quinazoline-2,4-dione ring from 2-amino-4-(methoxycarbonyl)benzoic acid using urea.
Materials and Equipment:
-
2-amino-4-(methoxycarbonyl)benzoic acid
-
Urea
-
Round-bottom flask
-
Oil bath or heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-4-(methoxycarbonyl)benzoic acid and urea. A molar ratio of 1:5 to 1:10 (benzoic acid derivative to urea) is recommended.
-
Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and subsequently solidify as the reaction proceeds.
-
Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by washing with hot water to remove excess urea.
| Parameter | Value |
| Starting Material | 2-amino-4-(methoxycarbonyl)benzoic acid |
| Reagent | Urea |
| Reaction Temperature | 190-200 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | Not explicitly found, but generally high for this type of reaction. |
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the intermediate, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Materials and Equipment:
-
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a 250 mL flask, add Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, phosphorus oxychloride (POCl₃, e.g., 76 mL), and phosphorus pentachloride (PCl₅, e.g., 12.1 g, 58.1 mmol).
-
Heat the suspension to reflux overnight under a nitrogen atmosphere. The reaction mixture will turn into a dark orange solution upon completion.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Azeotrope the residue with toluene to further remove any residual POCl₃, which will result in an orange solid.
-
Dissolve the solid in dichloromethane (DCM, 50 mL) and slowly add it to a stirred solution of saturated sodium bicarbonate (NaHCO₃, 300 mL).
-
Dilute the resulting biphasic solution with DCM (100 mL) and water (30 mL) and stir for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel, add more DCM (500 mL), and separate the layers.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield an orange solid.
-
The crude product can be further purified by flash chromatography.
| Parameter | Value |
| Starting Material | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
| Reagents | POCl₃, PCl₅ |
| Reaction Condition | Reflux |
| Reaction Time | Overnight |
| Typical Yield | Not explicitly found |
Spectroscopic Data
While experimentally determined NMR data for this compound were not found in the searched literature, the following table provides predicted chemical shifts or data from closely related analogs. Researchers should perform their own analytical characterization for verification.
| Data Type | Predicted/Analog Values |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. Methyl ester protons (s) around 3.9-4.1 ppm. |
| ¹³C NMR | Carbonyl carbon of the ester expected around 165 ppm. Aromatic carbons in the range of 120-155 ppm. Methyl carbon of the ester around 53 ppm. |
Application in Targeted Protein Degradation
This compound is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2][3]
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The 2,4-dichloroquinazoline moiety can be selectively functionalized to serve as a scaffold or part of the POI-binding ligand. For instance, the more reactive chlorine at the 4-position can be substituted with a nucleophile to attach a linker, which is then connected to an E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon E3 ligase).[4][5] The chlorine at the 2-position can be subsequently replaced to modulate the binding affinity and selectivity for the POI.
Mechanism of Action of PROTACs
Caption: General signaling pathway for targeted protein degradation by PROTACs.
The formation of the ternary complex between the POI, the PROTAC, and the E3 ligase brings the POI into close proximity with the E3 ligase.[6] This proximity induces the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged POI. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[6] This event-driven pharmacology offers a powerful strategy to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[2]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dichloroquinazoline-7-carboxylate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of highly substituted quinazoline derivatives. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The two chlorine atoms at the C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of various functional groups.
Notably, the C4 position is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 carbon, making it more susceptible to nucleophilic attack. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline core, enabling the synthesis of diverse compound libraries for drug discovery.
These application notes provide an overview of the SNAr reactions of this compound with various amine nucleophiles and detailed protocols for the synthesis of key intermediates.
Key Applications
-
Synthesis of Kinase Inhibitors: The 4-aminoquinazoline core is a common feature in many potent and selective kinase inhibitors. By reacting this compound with various primary and secondary amines, researchers can readily access a library of 4-substituted-2-chloroquinazoline intermediates, which can be further modified at the C2 position to generate final drug candidates.
-
Fragment-Based Drug Discovery: The title compound serves as an excellent starting point for fragment-based drug discovery campaigns. The sequential displacement of the two chlorine atoms allows for the systematic exploration of chemical space around the quinazoline core.
-
Development of Novel Heterocyclic Scaffolds: The reactivity of the chloro-substituents can be exploited to construct more complex heterocyclic systems through intramolecular cyclization reactions following the initial SNAr step.
Regioselectivity of Substitution
The nucleophilic aromatic substitution on this compound proceeds in a highly regioselective manner. Under typical reaction conditions, amine nucleophiles will preferentially displace the chlorine atom at the C4 position. The substitution at the C2 position generally requires more forcing conditions, such as higher temperatures.
Caption: Regioselectivity of Nucleophilic Aromatic Substitution.
Experimental Protocols
The following protocols are based on established literature procedures and provide a general framework for the SNAr of this compound with various amine nucleophiles.
Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines
This protocol describes a general method for the regioselective substitution at the C4 position of this compound.
Caption: General Experimental Workflow.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, N-methylpiperazine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (optional, but often recommended)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 0.1-0.5 M), add the amine nucleophile (1.0-1.2 eq).
-
If a base is used, add DIPEA (1.0-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired Methyl 4-(amino)-2-chloroquinazoline-7-carboxylate derivative.
Data Presentation
The following table summarizes the results of nucleophilic aromatic substitution reactions performed on this compound with a variety of amine nucleophiles.
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Anabaseine | Acetonitrile | DIPEA | 80 | 16 | 75 |
| 2 | 4-Amino-N-methylpiperidine | Ethanol | - | 80 | 16 | 82 |
| 3 | N-Methylpiperazine | Ethanol | - | 80 | 16 | 90 |
| 4 | 3-Ethynylaniline | Isopropanol | - | 80 | 16 | 85 |
| 5 | 3-Aminobenzonitrile | Isopropanol | - | 80 | 16 | 88 |
| 6 | 4-Fluoroaniline | Isopropanol | - | 80 | 16 | 78 |
| 7 | Aniline | Isopropanol | - | 80 | 16 | 83 |
Data is compiled from representative literature procedures. Yields are for the isolated product after purification.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of 4-amino-2-chloroquinazoline derivatives. The pronounced regioselectivity of the nucleophilic aromatic substitution at the C4 position allows for a controlled and efficient diversification of the quinazoline core. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to utilize this versatile building block in their synthetic endeavors.
Application Notes and Protocols for Regioselective Reactions at the C4 Position of Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of the C4 position of Methyl 2,4-dichloroquinazoline-7-carboxylate. The inherent electrophilicity of the C4 position on the quinazoline scaffold makes it the preferred site for nucleophilic attack and palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a diverse range of substituents. The methodologies outlined below are crucial for the synthesis of novel quinazoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery.
Overview of Regioselectivity
The quinazoline ring system, particularly when substituted with two chloro groups at the C2 and C4 positions, exhibits distinct reactivity at these sites. The C4 position is electronically more deficient and thus more susceptible to nucleophilic attack compared to the C2 position. This inherent reactivity allows for highly regioselective substitution reactions under controlled conditions. The presence of the electron-withdrawing methyl carboxylate group at the C7 position is expected to further enhance the electrophilicity of the quinazoline core, potentially influencing reaction rates and conditions.
Nucleophilic Aromatic Substitution (SNAr) at C4
Nucleophilic aromatic substitution is a robust and widely employed method for introducing amine, ether, and thioether functionalities at the C4 position of 2,4-dichloroquinazolines. The reaction proceeds with high regioselectivity, favoring substitution at the more electrophilic C4 position.
C4-Amination
The introduction of amino groups at the C4 position is a common strategy in the synthesis of biologically active quinazoline derivatives. The reaction of this compound with primary or secondary amines proceeds smoothly, often at or below room temperature, to yield the corresponding 4-amino-2-chloroquinazoline derivatives.
General Experimental Protocol for C4-Amination:
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile) is treated with the desired amine (1.0-1.2 eq.) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the pure product. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Table 1: Representative Quantitative Data for C4-Amination of Substituted 2,4-Dichloroquinazolines
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline Derivatives | Isopropanol | Reflux | 6 | Good | [1] |
| Benzyl Amine | Ethanol | Reflux | 6 | Not Specified | |
| Hydrazine Hydrate | Ethanol | 0-5 | 2 | Not Specified | [2] |
| Various Amines | Acetonitrile | 20 | 18 | Moderate to High | [3] |
Note: The data in this table is based on analogous reactions with other substituted 2,4-dichloroquinazolines and serves as a guideline. Optimization may be required for this compound.
Caption: C4-Amination Experimental Workflow.
Palladium-Catalyzed Cross-Coupling Reactions at C4
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions also exhibit high regioselectivity for the C4 position of 2,4-dichloroquinazolines.
C4-Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups at the C4 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. While direct C4 Suzuki coupling on some polychlorinated quinazolines can be challenging due to competitive hydrolysis, the use of appropriate reaction conditions can lead to good yields of the desired C4-arylated products.[4]
General Experimental Protocol for C4-Suzuki-Miyaura Coupling:
To a degassed solution of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 3.0 eq.) in a solvent mixture (e.g., 1,4-dioxane/water or DMF/ethanol) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%). The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed (as monitored by TLC). After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[5][6]
Table 2: Representative Conditions for C4-Suzuki Coupling of Dihalo-heterocycles
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 0.25 | Good to Excellent | [6][7] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/EtOH | 100 | 2 | Not Specified | [5] |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 75 | Not Specified | Low (due to hydrolysis) | [4] |
Note: This data is based on analogous reactions and serves as a starting point for optimization.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
C4-Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers an alternative palladium-catalyzed route to C-N bond formation at the C4 position, particularly for less nucleophilic amines or when milder conditions are required.
General Experimental Protocol for C4-Buchwald-Hartwig Amination:
A mixture of this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄) is assembled in a glovebox or under an inert atmosphere. A degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the reaction is heated until completion. The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.
Table 3: General Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80-110 |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | 1,4-Dioxane | 80-110 |
Note: These are general conditions and require optimization for the specific substrate.
Caption: Logical Relationship of Reaction Components.
Conclusion
The C4 position of this compound is the prime site for regioselective functionalization. Both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide efficient and selective methods for the introduction of a variety of substituents. The protocols provided herein serve as a valuable starting point for the synthesis of novel quinazoline-7-carboxylate derivatives for applications in drug discovery and materials science. Researchers should note that optimization of the reaction conditions may be necessary to achieve the best results for their specific substrates.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with Methyl 2,4-dichloroquinazoline-7-carboxylate. The quinazoline core is a prevalent scaffold in medicinal chemistry, and the ability to selectively functionalize it at various positions is crucial for the development of novel therapeutic agents.[1][2] this compound offers three potential sites for modification: the C2, C4, and C7 positions, although the ester at C7 is generally unreactive under typical Suzuki conditions.
Introduction to Suzuki Coupling on Dichloroquinazolines
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3][4] In the context of 2,4-dichloroquinazoline derivatives, the inherent electronic properties of the quinazoline ring dictate the regioselectivity of the reaction. The C4 position is significantly more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition to the palladium(0) catalyst compared to the C2 position.[1][2][5] This differential reactivity allows for selective monosubstitution at the C4 position under carefully controlled conditions. Subsequent functionalization at the C2 position can then be achieved under more forcing conditions.
Regioselectivity
For 2,4-dichloroquinazolines, Suzuki coupling reactions with arylboronic acids show exclusive selectivity for the C4 position under standard conditions.[1][2] This is attributed to the greater electrophilicity of the C4 carbon atom. Achieving substitution at the C2 position typically requires either much harsher reaction conditions or a strategy where the C4 position is first functionalized and its electronic influence on the C2 position is altered.
Experimental Protocols
The following protocols are generalized from successful Suzuki coupling reactions on analogous 2,4-dichloro and 2,4,7-trichloroquinazoline systems and can be adapted for this compound.
Protocol 1: Selective Monosubstitution at the C4-Position
This protocol aims for the selective coupling of an arylboronic acid at the C4 position of this compound.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, CsF) (2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted product.
Protocol 2: Disubstitution at C2 and C4-Positions (Sequential Approach)
Following successful monosubstitution at the C4 position, the resulting Methyl 2-chloro-4-arylquinazoline-7-carboxylate can be subjected to a second Suzuki coupling to functionalize the C2 position. This typically requires more forcing reaction conditions.
Reagents and Materials:
-
Methyl 2-chloro-4-arylquinazoline-7-carboxylate (from Protocol 1)
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2) (5-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3-4 equivalents)
-
Solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the Methyl 2-chloro-4-arylquinazoline-7-carboxylate (1.0 eq), the second arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.10 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Dioxane).
-
Heat the reaction mixture to a higher temperature (typically 110-150 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1 to yield the 2,4-disubstituted quinazoline.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions on related dichloroquinazoline systems, which can be expected to be similar for this compound.
Table 1: Representative Conditions for C4-Monosubstitution of Dichloroquinazolines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 80-90 |
Table 2: Representative Conditions for C2-Substitution (Sequential)
| Entry | C4-Substituted Quinazoline | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-phenylquinazoline | Pyridin-3-ylboronic acid | XPhos Pd G2 (10) | Cs₂CO₃ | Dioxane | 120 | 24 | 60-75 |
| 2 | 2-Chloro-4-(4-methoxyphenyl)quinazoline | Furan-2-ylboronic acid | Pd(dppf)Cl₂ (8) | K₃PO₄ | Toluene | 130 | 36 | 55-70 |
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: "Methyl 2,4-dichloroquinazoline-7-carboxylate" in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. "Methyl 2,4-dichloroquinazoline-7-carboxylate" is a key intermediate in the synthesis of a variety of these inhibitors. The two chlorine atoms at the 2 and 4 positions offer sites for sequential nucleophilic substitution, while the methyl ester at the 7-position provides a handle for further chemical modification. This document provides detailed application notes and protocols for the use of this versatile building block in the synthesis of kinase inhibitors targeting critical signaling pathways in oncology.
Data Presentation
Table 1: Synthesis of this compound (1)
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 2,4-dihydroxyquinazoline-7-carboxylate | - | POCl₃, DIEA | Toluene | 90 | 3 | Not Specified | [1] |
Table 2: Synthesis of a Kinase Inhibitor Intermediate (3)
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| 2 | Methyl 2-chloroquinazoline-7-carboxylate (2) | Sulfanilamide | Isopropanol | 90 | 2 | Methyl 2-(4-sulfamoylphenylamino)quinazoline-7-carboxylate (3) | [2] |
Note: The synthesis of reactant 2, Methyl 2-chloroquinazoline-7-carboxylate, is a conceptual intermediate derived from the selective reduction of the 4-chloro position of this compound. The provided reference describes the reaction of a related intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound (1)[1]
This protocol describes the chlorination of the corresponding dihydroxyquinazoline to yield the dichloro intermediate.
Materials:
-
Methyl 2,4-dihydroxyquinazoline-7-carboxylate
-
Toluene
-
Diisopropylethylamine (DIEA)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Water
-
Ice bath
Procedure:
-
To a solution of Methyl 2,4-dihydroxyquinazoline-7-carboxylate (1.07 mmol, 1 eq) in toluene (5 mL), add DIEA (3.2 mmol, 3 eq).
-
Add POCl₃ (3 mL) to the mixture.
-
Stir the reaction mixture at 90 °C for 3 hours.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully add water dropwise to quench the reaction.
-
Extract the product with ethyl acetate.
-
The resulting crude product, this compound (1), can be used in the next step, often without further purification.
Protocol 2: Synthesis of a 2-Amino-substituted Quinazoline Intermediate (3)[2]
This protocol demonstrates the nucleophilic substitution of the chlorine at the 2-position.
Materials:
-
Methyl 2-chloroquinazoline-7-carboxylate (2)
-
Sulfanilamide
-
Isopropanol
Procedure:
-
To a suspension of Methyl 2-chloroquinazoline-7-carboxylate (1 eq) in isopropanol, add sulfanilamide (1 eq).
-
Heat the mixture to 90 °C for 2 hours.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitate to obtain the desired product, Methyl 2-(4-sulfamoylphenylamino)quinazoline-7-carboxylate (3).
Signaling Pathways and Experimental Workflows
The quinazoline core is a common feature in inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, survival, and angiogenesis.
Targeted Signaling Pathway: PDK1 Signaling
3-Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several downstream kinases, including AKT, which is central to cell survival and proliferation pathways. Inhibition of PDK1 is a key therapeutic strategy in oncology.
Caption: PDK1 signaling pathway and the inhibitory action of quinazoline-based compounds.
Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation
The general workflow for the synthesis and evaluation of kinase inhibitors derived from "this compound" involves a multi-step process from chemical synthesis to biological testing.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols: "Methyl 2,4-dichloroquinazoline-7-carboxylate" as an Intermediate for EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 2,4-dichloroquinazoline-7-carboxylate as a key intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes detailed synthetic protocols, methodologies for biological evaluation, and a summary of the relevant quantitative data.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Quinazoline-based molecules have emerged as a significant class of EGFR inhibitors, with several approved drugs in clinical use.
"this compound" is a versatile scaffold for the synthesis of novel 4-anilinoquinazoline derivatives. The two chlorine atoms at the C2 and C4 positions offer differential reactivity, allowing for sequential nucleophilic substitution. This enables the introduction of various aniline moieties at the C4 position, a key interaction point with the ATP-binding site of the EGFR kinase domain, while the C2 position can be further modified to fine-tune the compound's properties. The carboxylate group at the C7 position provides a handle for further structural modifications to explore structure-activity relationships (SAR).
EGFR Signaling Pathway
Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Protocols
Synthesis of Methyl 4-((3-chloro-4-fluorophenyl)amino)quinazoline-7-carboxylate (A Representative EGFR Inhibitor Intermediate)
This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative from this compound. The reaction conditions are based on established procedures for the synthesis of similar EGFR inhibitors.
Materials:
-
This compound
-
3-chloro-4-fluoroaniline
-
2-Propanol (anhydrous)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous 2-propanol.
-
Add 3-chloro-4-fluoroaniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield Methyl 4-((3-chloro-4-fluorophenyl)amino)-2-chloroquinazoline-7-carboxylate.
Note: The C2-chloro can be subsequently substituted with other nucleophiles to generate diverse libraries of EGFR inhibitors.
In Vitro EGFR Kinase Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.
-
Add the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized EGFR inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 - non-small cell lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Quantitative Data
The following table summarizes the in vitro biological activities of representative 4-anilinoquinazoline derivatives, which are analogues of compounds that can be synthesized from this compound.
| Compound ID | Aniline Moiety | EGFR IC₅₀ (nM) | A549 GI₅₀ (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | 2.4 | 15.59 | [1] |
| Erlotinib | 3-ethynylphenylamine | 2 | - | - |
| Compound 1 | 3-bromoaniline | 3.2 | 8.3 | [1] |
| Compound 2 | 3-chloroaniline | - | 5.27 | [2] |
| Compound 3 | 4-bromo-2-fluoroaniline | - | - | - |
| Compound 4 | 3,4-dichloroaniline | - | - | - |
Note: The data presented are for analogous compounds and serve as a reference for the expected activity of inhibitors derived from this compound.
Conclusion
"this compound" is a valuable and versatile intermediate for the synthesis of novel EGFR inhibitors. The straightforward and regioselective substitution of the chlorine atoms allows for the creation of diverse chemical libraries for SAR studies. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of these compounds, which have the potential to be developed into next-generation anticancer therapeutics.
References
Application Notes & Protocols: Methyl 2,4-dichloroquinazoline-7-carboxylate in the Synthesis of VEGFR Inhibitors
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in the design of potent protein kinase inhibitors.[1] Specifically, derivatives of this scaffold have been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[2][3] Methyl 2,4-dichloroquinazoline-7-carboxylate (CAS No. 174074-89-6) is a key building block in this field, offering a versatile starting point for the synthesis of novel VEGFR inhibitors.[4][5][6]
The 2,4-dichloro-substitution pattern on the quinazoline ring allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. Typically, the chlorine atom at the C4 position is more reactive and is substituted first, followed by substitution at the C2 position.[7] The methyl ester group at the C7 position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This document provides detailed protocols for the synthesis of a generic quinazoline-based VEGFR inhibitor using this compound as the starting material, along with methodologies for its biological evaluation.
I. VEGFR-2 Signaling and Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[2][8] Upon binding of its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the Akt/mTOR pathway, which promotes endothelial cell proliferation, migration, and survival.[8] Quinazoline-based inhibitors typically function by competing with ATP for its binding site in the kinase domain of VEGFR-2, thereby blocking the phosphorylation cascade and inhibiting angiogenesis.
References
- 1. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Methyl2,4-dichloroquinazoline-7-carboxylate, CasNo.174074-89-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - CAS:174074-89-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Bioactive Compounds using Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dichloroquinazoline-7-carboxylate is a key heterocyclic building block utilized in the synthesis of a diverse range of biologically active compounds. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors for cancer therapy. The dichloro substitution at the 2 and 4 positions provides two reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures. The ester group at the 7-position offers an additional site for modification or can influence the physicochemical properties of the final compounds.
These application notes provide detailed protocols and data for the use of this compound in the preparation of potent kinase inhibitors, highlighting its role as a versatile starting material in drug discovery and development.
Core Applications: Synthesis of Kinase Inhibitors
The primary application of this compound is in the synthesis of kinase inhibitors, which are crucial in cancer treatment. The general synthetic strategy involves a regioselective nucleophilic aromatic substitution at the C4 position, followed by a second substitution at the C2 position.
General Reaction Scheme
The reactivity of the 2,4-dichloroquinazoline core allows for a stepwise functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity enables a controlled, stepwise synthesis.
Caption: General workflow for the synthesis of bioactive quinazolines.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of 4-anilinoquinazoline derivatives, which are potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Protocol 1: Synthesis of Methyl 2-chloro-4-((3-chloro-4-fluorophenyl)amino)quinazoline-7-carboxylate
This protocol describes the regioselective substitution of the C4-chloro group with a substituted aniline, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold isopropanol, and then with hexane.
-
Dry the solid under vacuum to obtain the desired product.
Expected Yield: 85-95%
Protocol 2: Synthesis of a Diamino-quinazoline Derivative
This protocol details the second nucleophilic substitution at the C2 position to generate a 2,4-diaminoquinazoline scaffold.
Materials:
-
Methyl 2-chloro-4-((3-chloro-4-fluorophenyl)amino)quinazoline-7-carboxylate
-
Amine of interest (R2-NH2)
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent
Procedure:
-
In a microwave-safe vial, dissolve Methyl 2-chloro-4-((3-chloro-4-fluorophenyl)amino)quinazoline-7-carboxylate (1.0 eq) in NMP.
-
Add the desired amine (R2-NH2) (2.0-3.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 120-150 °C for a specified time (typically 30-60 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
Data Presentation: Biological Activity of Synthesized Quinazoline Derivatives
The following tables summarize the in vitro biological activities of representative quinazoline derivatives synthesized from 2,4-dichloroquinazoline precursors. This data demonstrates the potential of these compounds as potent kinase inhibitors.
Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2
| Compound ID | R1 (at C4-anilino) | R2 (at C2) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| A | 3-chloro-4-fluoro | Cl | 11 | 75 |
| B | 3-ethynyl | Cl | 2.5 | 50 |
| C | 3-bromo | Cl | 8 | 60 |
Data is representative of compounds with the 4-anilinoquinazoline scaffold.
Table 2: Antiproliferative Activity of Quinazoline Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| D | A549 (Lung Carcinoma) | 0.05 |
| D | HCT116 (Colon Carcinoma) | 0.12 |
| E | MCF-7 (Breast Adenocarcinoma) | 0.08 |
| E | K562 (Chronic Myeloid Leukemia) | 0.25 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the synthesis and evaluation of these bioactive compounds.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Caption: Workflow for synthesis and evaluation of bioactive compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent bioactive compounds, particularly kinase inhibitors. The straightforward and regioselective nature of its reactivity allows for the efficient generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in the development of novel therapeutics.
Application Notes and Protocols for the Characterization of Methyl 2,4-dichloroquinazoline-7-carboxylate
Introduction
Methyl 2,4-dichloroquinazoline-7-carboxylate is a key intermediate in the synthesis of various biologically active compounds, making its unambiguous characterization crucial for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The provided data, while representative, should be confirmed by experimental analysis.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 174074-89-6[1] |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂[1] |
| Molecular Weight | 257.07 g/mol [1] |
| Purity | Typically ≥97%[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Expected ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring and the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | d | 1H | H-5 |
| ~8.1 - 8.3 | dd | 1H | H-6 |
| ~7.9 - 8.1 | d | 1H | H-8 |
| ~4.0 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts are based on the analysis of similar quinazoline derivatives. Actual values may vary depending on the solvent and experimental conditions.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-Cl (C4) |
| ~155 | C-Cl (C2) |
| ~152 | C-4a |
| ~135 | C-8a |
| ~130 | C-6 |
| ~128 | C-5 |
| ~127 | C-7 |
| ~125 | C-8 |
| ~53 | -OCH₃ |
Note: Predicted chemical shifts are based on general values for substituted quinazolines and related functional groups.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data
| m/z | Ion | Notes |
| 256.98 | [M]⁺ | Molecular ion peak (for ³⁵Cl isotopes) |
| 258.98 | [M+2]⁺ | Isotope peak due to one ³⁷Cl |
| 260.98 | [M+4]⁺ | Isotope peak due to two ³⁷Cl |
Note: The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for [M]⁺:[M+2]⁺:[M+4]⁺) is a key diagnostic feature.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Analysis:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. High-resolution mass spectrometry (HRMS) can be used for exact mass determination to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2950-3000 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1580-1620 | Medium-Strong | C=N and C=C stretches (quinazoline ring) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~750-850 | Strong | C-Cl stretch |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.
Experimental Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands of the functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is essential for determining the purity of this compound.
Typical HPLC Purity Data
| Parameter | Value |
| Purity | ≥97% |
| Retention Time | Dependent on conditions, but should be consistent |
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Analytical Workflow
Caption: Overall analytical workflow for the characterization of the target compound.
Logical Relationship of Characterization Data
Caption: Relationship between analytical techniques and the information they provide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate. Our aim is to facilitate a smooth and efficient synthesis process by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the cyclization of 2-amino-4-(methoxycarbonyl)benzoic acid with a suitable reagent like urea or potassium cyanate to form Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. The second step is the chlorination of this intermediate, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What is the recommended starting material for this synthesis?
The recommended starting material is 2-amino-4-(methoxycarbonyl)benzoic acid.
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the cyclization and chlorination steps.[1] By comparing the spots of the starting material, intermediate, and product, you can determine the extent of the reaction.
Q4: What are the common purification methods for the final product?
The final product, this compound, can be purified by recrystallization from a suitable solvent like ethanol or toluene, or by column chromatography.[1] A specific protocol using flash chromatography with a dichloromethane/methanol gradient has been reported to yield a white solid.[2]
Troubleshooting Guide
| Issue | Possible Causes | Solutions and Recommendations |
| Step 1: Low yield of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. | - Reaction Monitoring: Use TLC to monitor the consumption of the starting material. Extend the reaction time if necessary. - Temperature Control: Ensure the reaction is heated to the optimal temperature as specified in the protocol (e.g., 190-200 °C for the urea fusion method). - Reagent Ratio: Use a significant excess of the cyclizing agent (e.g., a molar ratio of 1:5 to 1:10 of the aminobenzoic acid to urea).[1] |
| Step 2: Low yield of this compound | - Incomplete chlorination. - Hydrolysis of the product during workup. - Presence of moisture in the reaction. - Inefficient quenching of the reaction. | - Reaction Conditions: Ensure the reaction is refluxed for a sufficient amount of time. The addition of a catalytic amount of DMF can sometimes facilitate the reaction.[1] - Anhydrous Conditions: The chlorination reaction is highly sensitive to moisture.[3] Use dry glassware and anhydrous reagents. POCl₃ should be colorless and fuming; wet POCl₃ will not work.[3] - Careful Workup: The product can hydrolyze back to the starting quinazolinone.[4] Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize carefully, for instance with a saturated sodium bicarbonate solution.[2][4] |
| Formation of Side Products | - In the chlorination step, incomplete reaction can lead to mono-chlorinated byproducts. - At high temperatures, degradation of starting materials or products can occur. | - Complete Conversion: Drive the chlorination to completion by ensuring sufficient reaction time and appropriate temperature. Monitor by TLC. - Temperature Control: Avoid excessive temperatures during both reaction steps. For the chlorination, heating to 70-90 °C is often sufficient for the conversion of phosphorylated intermediates to the chloroquinazoline.[5] |
| Difficulty in Product Isolation/Purification | - The product may be an oil or difficult to crystallize. - Co-elution of impurities during column chromatography. | - Workup: After quenching the chlorination reaction, ensure thorough extraction with a suitable organic solvent like dichloromethane (DCM).[2] - Purification: If recrystallization is difficult, use column chromatography with a carefully selected solvent system. A reported system is a gradient of methanol in DCM.[2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (General Procedure)
This protocol is adapted from general procedures for the synthesis of quinazoline-2,4-diones.
Materials:
-
2-amino-4-(methoxycarbonyl)benzoic acid
-
Urea
-
2 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-4-(methoxycarbonyl)benzoic acid and urea. A molar ratio of 1:5 to 1:10 (aminobenzoic acid:urea) is recommended.[1]
-
Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then may solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of this compound
This protocol is based on a detailed procedure found for this specific conversion.[2]
Materials:
-
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in phosphorus oxychloride (POCl₃) (e.g., ~15-20 molar equivalents).
-
Add phosphorus pentachloride (PCl₅) (e.g., ~1.2 molar equivalents).
-
Heat the suspension to reflux and maintain overnight under a nitrogen atmosphere. The reaction should result in a dark orange solution.
-
After completion, allow the mixture to cool and remove the excess POCl₃ by distillation under reduced pressure.
-
Azeotrope the residue with toluene to further remove residual POCl₃, resulting in an orange solid.
-
Dissolve the solid in dichloromethane (DCM) and slowly add it to a stirred, cold solution of saturated sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel, separate the DCM layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
Purify the product by flash chromatography (e.g., using a gradient of 0-3% methanol in DCM) to obtain this compound as a white solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Dione Formation | Step 2: Chlorination |
| Starting Material | 2-amino-4-(methoxycarbonyl)benzoic acid | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
| Key Reagents | Urea or Potassium Cyanate | POCl₃, PCl₅ |
| Typical Solvent | None (fusion) or Water | None or high-boiling inert solvent |
| Reaction Temperature | 190-200 °C (Urea fusion) | Reflux (~105-110 °C) |
| Reaction Time | 2-3 hours | Overnight |
| Typical Yield | >85% (estimated based on similar reactions) | ~59%[2] |
| Product Appearance | White to off-white solid | White solid after purification |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the chlorination of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction effectively converts the hydroxyl groups of the pyrimidine ring into chlorine atoms.
Q2: What are the critical parameters to control for a high yield in this reaction?
A2: Temperature, reaction time, and the ratio of chlorinating agents are crucial. The reaction typically requires elevated temperatures to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of byproducts due to overheating or prolonged reaction times.
Q3: What are the potential side reactions and byproducts?
A3: Incomplete chlorination can result in the formation of mono-chloro intermediates (e.g., Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate). Hydrolysis of the product can also occur if moisture is present during the reaction or workup, leading back to the starting material or other hydrolyzed species. Dimerization or polymerization of the starting material or intermediates can also occur under certain conditions.[1][2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: Are there any alternative synthesis routes?
A5: Yes, alternative routes starting from appropriately substituted anthranilic acid derivatives are possible. For instance, a multi-step synthesis starting from a substituted o-aminobenzoic acid can be employed to construct the quinazoline ring system with the desired functionalities. However, the chlorination of the corresponding 2,4-dione is often the most direct approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient heating or reaction time. 2. Decomposition of product: Excessive temperature or prolonged reaction time. 3. Poor quality of reagents: Degradation of POCl₃ or PCl₅. 4. Presence of moisture: Hydrolysis of chlorinating agents and product. | 1. Increase the reaction temperature in increments and monitor by TLC. Extend the reaction time. 2. Optimize the reaction temperature and time based on TLC monitoring. 3. Use freshly opened or purified reagents. 4. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Impure Sample) | 1. Incomplete chlorination: Insufficient amount of chlorinating agent or reaction time. 2. Side reactions: Suboptimal reaction conditions. 3. Hydrolysis during workup: Presence of water during the isolation of the product. | 1. Increase the molar ratio of PCl₅ to the starting material. Ensure sufficient reaction time for complete conversion. 2. Carefully control the reaction temperature. 3. Perform the workup quickly and under anhydrous conditions where possible. Use a non-aqueous workup if feasible. |
| Difficulty in Product Purification | 1. Co-elution of impurities: Similar polarity of the product and byproducts. 2. Product instability on silica gel: Decomposition of the product during column chromatography. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase. 2. Use a less acidic or deactivated silica gel. Minimize the time the product is on the column. Recrystallization could be an alternative purification method. |
Experimental Protocols
Synthesis of this compound from Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Materials:
-
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
-
Add phosphorus oxychloride (10-15 equivalents) and phosphorus pentachloride (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Add anhydrous toluene and evaporate under reduced pressure to azeotropically remove residual POCl₃.
-
Dissolve the residue in dichloromethane and slowly add the solution to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Temperature (°C) | Time (h) | PCl₅ (equiv.) | Yield (%) |
| 1 | 110 | 4 | 1.5 | ~75 |
| 2 | 110 | 6 | 1.5 | ~85 |
| 3 | 120 | 4 | 1.5 | ~88 |
| 4 | 120 | 6 | 2.0 | >90[4] |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Synthesis and Analysis Workflow
Caption: Overview of the synthesis and analysis workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2,4-dichloroquinazoline-7-carboxylate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of Methyl 2,4-dichloroquinazoline-7-carboxylate. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Q1: What is the most effective initial purification method for crude this compound?
A1: The choice of method depends on the scale of your synthesis and the impurity profile. For a good first-pass purification to remove major impurities, recrystallization is often simple and cost-effective.[1] If the impurities have significantly different polarities from the desired product, flash column chromatography is highly effective.[1]
Q2: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A2: If a single solvent does not provide the desired solubility characteristics (dissolves the compound when hot, but poorly when cold), a two-solvent system is recommended.[1] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water or ethyl acetate/hexane.[1]
Q3: My compound does not crystallize from the solution upon cooling. What are the possible reasons and solutions?
-
Too much solvent was used: Try to evaporate some of the solvent to create a more concentrated, supersaturated solution and then attempt to cool it again.
-
The chosen solvent is not suitable: The compound may be too soluble even at low temperatures. You will need to perform small-scale solubility tests with different solvents to find a more appropriate one.[1]
-
Lack of nucleation sites: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Q4: After flash column chromatography, my product is still impure according to TLC/HPLC analysis. What are my next steps?
A4: Persistent impurities after an initial chromatographic separation are common. Consider the following options:
-
Repeat Chromatography with a Shallow Gradient: If the impurities are close to your product in polarity, re-running the column with a much shallower solvent gradient can improve separation.[1]
-
Orthogonal Purification Method: Employ a purification technique based on a different principle. If you used normal-phase chromatography, following up with recrystallization or reverse-phase preparative HPLC is a strong strategy.[1] Recrystallization, in particular, can be very effective at removing minor, structurally similar impurities that co-elute during chromatography.
Q5: When should I choose preparative HPLC over flash column chromatography?
A5: Preparative HPLC is the preferred method in the following scenarios:
-
High Purity Required: When a purity level of >99% is necessary for downstream applications like biological assays.[1]
-
Difficult Separations: For separating isomers or compounds with very similar polarities that cannot be resolved by flash chromatography.[1]
-
Small Scale: It is well-suited for purifying smaller quantities of material, from micrograms up to several grams.[2]
Data Presentation: Comparison of Purification Techniques
The table below summarizes key parameters for the most common purification techniques applicable to this compound.
| Technique | Primary Use | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Recrystallization | Removal of major impurities from solids | 95-99% | Milligrams to Kilograms | Simple, inexpensive, scalable | Requires a suitable solvent system; can have lower yields |
| Flash Column Chromatography | Separation based on polarity | 90-98% | Milligrams to >100 Grams | High throughput, good for diverse impurities | Consumes significant solvent; may not resolve close spots |
| Preparative HPLC | High-resolution final purification | >99% | Micrograms to Grams | Excellent for difficult separations; high purity | More expensive, lower throughput, requires specialized equipment[2] |
Common Solvent Systems for Column Chromatography
| Solvent System | Typical Ratio (v/v) | Use Case |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for moderately polar quinazolinones and related heterocycles.[1] |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar compounds that require a stronger eluent. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise while heating. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can later place the flask in an ice bath.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC. A gradient elution, where the polarity of the solvent is gradually increased, can be used for more complex mixtures.[4]
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Preparative Reverse-Phase HPLC
-
Method Development: First, develop a suitable separation method on an analytical scale. A typical C18 reverse-phase column is a good starting point.[1]
-
Mobile Phase: Use a mixture of HPLC-grade water (A) and acetonitrile or methanol (B), often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1] A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Sample Preparation: Dissolve the partially purified sample in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile). Ensure the solution is filtered to remove any particulates before injection.[2]
-
Injection and Fraction Collection: Scale up the injection volume for the preparative column. Inject the sample and collect fractions corresponding to the main product peak as guided by the UV detector signal.[2]
-
Post-Purification: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization.[2]
Visualizations: Workflows and Logic Diagrams
Caption: A generalized workflow for the multi-step purification of this compound.
Caption: A decision tree for troubleshooting persistent impurities during purification.
References
Technical Support Center: Recrystallization of Methyl 2,4-dichloroquinazoline-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,4-dichloroquinazoline-7-carboxylate. Our resources are designed to address common challenges encountered during the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guides are formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Q1: My compound is not crystallizing, or the yield is very low. What should I do?
A: This is a common issue in recrystallization and can stem from several factors. The most frequent cause is using an excessive amount of solvent.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you have a clear solution with no crystal formation upon cooling, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which can cause the compound to "crash out" as an amorphous solid.
-
Induce Crystallization: If reducing the solvent volume doesn't work, you can try to induce crystallization. This can be achieved by scratching the inside of the flask with a glass rod at the meniscus of the solution or by adding a seed crystal of the pure compound.
-
Check Solvent Choice: Ensure you are using an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities present.[1]
-
Troubleshooting Steps:
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. You can do this by placing the flask in an ice bath or a refrigerator.
-
Use a Different Solvent System: A solvent with a lower boiling point might be necessary. Alternatively, adding a co-solvent in which the compound is less soluble can sometimes promote crystal formation.
-
Slow Down the Cooling Process: Rapid cooling can sometimes favor oil formation.[2] Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help with this.
-
Q3: The crystals I obtained are very small and difficult to filter. How can I get larger crystals?
A: The formation of very small crystals, sometimes referred to as "crashing out," is often due to rapid cooling or a solution that is too concentrated.[2]
-
Troubleshooting Steps:
-
Controlled Cooling: Implement a slower cooling process.[2] Allow the flask to cool to room temperature on the benchtop before any further cooling in an ice bath. This gradual temperature change encourages the growth of larger, more well-defined crystals.
-
Re-dissolve and Recrystallize: If you have already obtained small crystals, you can re-dissolve them in a minimal amount of hot solvent and attempt the recrystallization again with a slower cooling rate.
-
Q4: After recrystallization, my compound is still impure. What are the next steps?
A: If impurities persist after recrystallization, it may be due to the co-crystallization of impurities or the use of an inappropriate solvent that does not effectively differentiate between the compound and the impurities.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second recrystallization can often remove residual impurities.
-
Solvent Selection: Re-evaluate your choice of solvent. A different solvent or solvent system may have better selectivity for your compound over the impurities.
-
Alternative Purification Methods: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary to achieve the desired purity.
-
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent and volumes may need to be determined empirically. A common solvent system for compounds of this type is Ethyl Acetate/Hexanes.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Precipitation: Once the solution has cooled, slowly add hexanes (a non-solvent) until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all solvent.
Data Presentation
The choice of solvent is critical for successful recrystallization. The following table provides a general guide to solvent selection for quinazoline derivatives.
| Solvent System | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Potential Issues |
| Ethyl Acetate / Hexanes | Good | Good | Flammable solvents. |
| Dichloromethane / Hexanes | Good | Good | Chlorinated solvent, requires careful handling. |
| Acetone / Water | Moderate | Moderate | May require careful control of water addition. |
| Ethanol / Water | Moderate | Moderate | "Oiling out" can be an issue if not cooled slowly. |
| Toluene | Good | Moderate | High boiling point, may be difficult to remove. |
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Recrystallization troubleshooting workflow.
References
Technical Support Center: Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically follows a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative, Methyl 2-amino-terephthalate, with a reagent like urea or potassium cyanate to form the intermediate, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. The second step is the chlorination of this intermediate, commonly using a chlorinating agent such as phosphorus oxychloride (POCl₃), to yield the final product.[1]
Q2: I am observing a low yield in my reaction. What are the potential causes?
Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants.[2]
-
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[2]
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction.[2]
-
Catalyst issues: If a catalyst is used, its activity and loading are critical. Inactive or insufficient catalyst will result in a slow or incomplete reaction.[2]
-
Reaction atmosphere: Certain reactions, especially those involving sensitive reagents or catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
Q3: My final product is difficult to purify due to significant side products. What are the common byproducts in this synthesis?
While specific byproducts can vary based on the exact reaction conditions, common impurities in quinazoline synthesis include:
-
Incompletely cyclized intermediates: The initial cyclization reaction may not proceed to completion, leaving unreacted starting materials or partially cyclized products in the mixture.[2]
-
Hydrolysis products: The dichloroquinazoline product is susceptible to hydrolysis. Exposure to moisture during workup or purification can lead to the formation of mono-chloro-hydroxy-quinazolines or the starting quinazoline-2,4-dione.
-
Dimerization or polymerization products: At high temperatures, starting materials or intermediates can potentially dimerize or polymerize.[2]
-
Over-chlorination or under-chlorination products: In the chlorination step, incomplete reaction can leave mono-chlorinated species, while harsh conditions could potentially lead to side reactions on other parts of the molecule, although less common.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step (Formation of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate)
If you are experiencing a low yield during the initial cyclization, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully re-evaluate the molar ratios of your starting materials (e.g., Methyl 2-amino-terephthalate and urea/potassium cyanate). |
| Suboptimal Temperature | The reaction temperature is crucial. If it's too low, the reaction may be incomplete. If it's too high, it could lead to degradation. Experiment with a temperature gradient to find the optimal condition. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Ensure the reaction is allowed to run to completion. |
| Poor Solubility of Starting Materials | Consider using a different solvent or a co-solvent system to ensure all reactants are in solution. |
Issue 2: Formation of Impurities During the Chlorination Step
The chlorination step is often a critical point where impurities can be generated. Below are common issues and their potential solutions:
| Potential Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. The chlorinating agent, POCl₃, is highly reactive with water. |
| Incomplete Chlorination | This can result in a mixture of mono- and di-chlorinated products. Increase the reaction time or the amount of chlorinating agent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes facilitate the reaction.[1] |
| Reaction Temperature Too High | Excessive heat can lead to the formation of dark, tarry byproducts. Perform the reaction at the lowest effective temperature. Refluxing is common, but the specific temperature should be controlled. |
| Workup Procedure | During the workup, the reaction mixture is often quenched with ice water. This should be done carefully and with vigorous stirring to dissipate heat and minimize the hydrolysis of the product. |
Data Presentation
To systematically troubleshoot and optimize your reaction, it is crucial to maintain a detailed record of your experimental conditions and results. The following table provides a template for this purpose.
| Entry | Starting Material (mol) | Reagent (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observed Byproducts (TLC/LC-MS) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Experimental Protocols
The following is a generalized experimental protocol based on the synthesis of similar quinazoline derivatives. Researchers should adapt and optimize this protocol for their specific laboratory conditions and scale.
Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
In a round-bottom flask, combine Methyl 2-amino-terephthalate and 3-5 molar equivalents of urea.
-
Heat the mixture to 190-200 °C in an oil bath. The mixture will melt and then solidify as the reaction progresses.
-
Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Add a 2 M sodium hydroxide solution to the solid mass and heat to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in an excess of phosphorus oxychloride (POCl₃) (e.g., 10-20 molar equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.
Mandatory Visualization
The following diagrams illustrate key logical relationships in the troubleshooting and synthesis of this compound.
Caption: Troubleshooting workflow for low yield/impurities.
Caption: Synthetic workflow for the target molecule.
References
Stability of "Methyl 2,4-dichloroquinazoline-7-carboxylate" under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Methyl 2,4-dichloroquinazoline-7-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by its reactivity towards nucleophiles, pH, and temperature. The two chlorine atoms on the quinazoline ring, particularly at the C4 position, are susceptible to nucleophilic substitution. The methyl ester group at the C7 position can also undergo hydrolysis under acidic or basic conditions.
Q2: How stable is the compound in aqueous solutions?
A2: this compound is prone to hydrolysis in aqueous solutions, especially under basic or acidic conditions. In the presence of water, the chlorine atoms can be displaced to form hydroxyquinazolines, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid. It is recommended to use anhydrous solvents whenever possible.
Q3: What is the general order of reactivity for the different functional groups in the molecule?
A3: The general order of reactivity towards nucleophiles is:
-
C4-Chloride: Highly reactive and readily displaced by a wide range of nucleophiles under mild conditions.[1][2]
-
C2-Chloride: Less reactive than the C4-chloride and typically requires harsher reaction conditions (e.g., higher temperatures) for substitution.[1][2]
-
C7-Methyl Ester: Susceptible to hydrolysis under acidic or basic conditions, but generally more stable than the C4-chloride to nucleophilic attack.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a cool, dry place, away from moisture and light.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
Troubleshooting Guides
Issue 1: Unexpected side products in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Step |
| Reaction with water (hydrolysis): Trace amounts of water in the solvent or reagents can lead to the formation of quinazolinone byproducts. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider adding a drying agent if appropriate for the reaction. |
| Double substitution: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the nucleophile may substitute both the C4 and C2 chlorides.[1][2] | Carefully control the reaction temperature and time. For selective C4 substitution, use milder conditions (e.g., room temperature). |
| Reaction with the solvent: Some solvents can act as nucleophiles (e.g., alcohols) and react with the substrate. | Choose an inert solvent that does not participate in the reaction. |
Issue 2: Low yield or incomplete reaction.
| Possible Cause | Troubleshooting Step |
| Insufficient reactivity of the nucleophile: The chosen nucleophile may not be strong enough to displace the chloride under the current conditions. | Consider using a stronger nucleophile or adding a catalyst. For C2 substitution, higher temperatures or a catalyst may be necessary. |
| Poor solubility: The compound may not be fully dissolved in the reaction solvent, limiting the reaction rate. | Choose a solvent in which the starting material is more soluble. Gentle heating may also improve solubility. |
| Degradation of the starting material: If the compound has been stored improperly, it may have degraded, leading to lower effective concentration. | Use a fresh batch of the compound or verify the purity of the existing stock before use. |
Data Summary
The following tables summarize the expected stability and reactivity of this compound under different conditions based on the known chemistry of 2,4-dichloroquinazolines.
Table 1: Stability under Different pH Conditions
| pH Range | Expected Stability | Potential Reactions |
| Acidic (pH < 4) | Low | Hydrolysis of the methyl ester to a carboxylic acid. |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis may occur in the presence of water. |
| Basic (pH > 8) | Low | Rapid hydrolysis of the methyl ester. Increased rate of nucleophilic substitution at C4 and C2 by hydroxide ions. |
Table 2: Reactivity with Common Nucleophiles
| Nucleophile | Position of Attack | Typical Reaction Conditions | Notes |
| Amines (Primary & Secondary) | C4 | Mild (e.g., room temperature)[1] | Highly regioselective for the C4 position. |
| Amines (Primary & Secondary) | C2 | Harsher (e.g., elevated temperatures)[1][2] | Occurs after substitution at C4. |
| Alcohols/Alkoxides | C4 | Mild to moderate | Can lead to ether formation. |
| Water/Hydroxide | C4, C2, C7-ester | Varies with pH | Results in hydrolysis products. |
| Thiols/Thiolates | C4 | Mild | Formation of thioethers. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution at the C4-Position:
-
Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Add the desired nucleophile (1.0-1.2 equivalents) to the solution at room temperature.
-
If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine) can be added to scavenge the HCl byproduct.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and use standard workup and purification procedures to isolate the product.
Visualizations
Caption: Reactivity pathways of this compound.
Caption: Troubleshooting workflow for experiments.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2,4-Dichloro-7-methylquinoline|CAS 102878-19-3 [benchchem.com]
Technical Support Center: Nucleophilic Substitution on Methyl 2,4-dichloroquinazoline-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on "Methyl 2,4-dichloroquinazoline-7-carboxylate".
Troubleshooting Guides
This section provides solutions to common problems encountered during the nucleophilic substitution on this compound, presented in a question-and-answer format.
Question 1: Why is my reaction showing low or no yield of the desired product?
Answer:
Low or no yield can be attributed to several factors. A systematic evaluation of the reaction parameters is crucial.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The C4 position of the quinazoline core is highly activated for nucleophilic attack, and reactions with amines can often proceed at room temperature or with gentle heating. However, less reactive nucleophiles may require higher temperatures. Prolonged reaction times or excessively high temperatures can lead to side reactions and degradation. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize the reaction time.[1]
-
Inadequate Base: A base is often required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Insufficient base can halt the reaction.
-
Poor Nucleophile Quality: The purity and reactivity of the nucleophile are paramount. Ensure the nucleophile is not degraded and is used in the appropriate stoichiometric amount.
-
Moisture in the Reaction: Quinazolines can be susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents, especially when working with moisture-sensitive reagents.
-
Starting Material Quality: Verify the purity of your this compound. Impurities can interfere with the reaction.
Question 2: I am observing the formation of multiple products. What are they and how can I improve the selectivity?
Answer:
The presence of multiple products often points to a lack of selectivity or the occurrence of side reactions.
-
Di-substitution: The primary product of nucleophilic substitution on 2,4-dichloroquinazolines is the C4-substituted product due to its higher reactivity.[1] However, under forcing conditions (e.g., high temperatures, prolonged reaction times), a second substitution at the C2 position can occur, leading to a di-substituted product. To favor mono-substitution at the C4 position, it is advisable to use milder reaction conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction closely.
-
Hydrolysis of the Ester: The methyl ester group at the 7-position can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water or base at elevated temperatures. To minimize hydrolysis, ensure anhydrous conditions and use non-hydrolytic bases where possible. If hydrolysis is unavoidable, the carboxylic acid can be esterified in a subsequent step.
-
Hydrolysis of the Chloro Group: The chloro groups on the quinazoline ring can also undergo hydrolysis to form quinazolinone derivatives, particularly in the presence of water.[2] Again, maintaining anhydrous conditions is key to preventing this side reaction.
Question 3: How can I confirm that the substitution has occurred at the C4 position and not the C2 position?
Answer:
Regioselectivity is a key aspect of this reaction. The substitution preferentially occurs at the C4 position under kinetic control. Spectroscopic methods are essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools to unambiguously determine the position of substitution. For instance, a correlation between the protons of the nucleophile and the carbon atoms of the quinazoline ring in an HMBC spectrum can confirm the point of attachment.
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides definitive structural proof.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chloro groups on the 2,4-dichloroquinazoline ring?
A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C2 position. This allows for selective mono-substitution at the C4 position under controlled, milder conditions. Substitution at the C2 position typically requires harsher conditions, such as higher temperatures and longer reaction times.[1]
Q2: What are some common solvents used for this reaction?
A2: A variety of solvents can be used, and the optimal choice depends on the specific nucleophile and reaction temperature. Common solvents include isopropanol, ethanol, acetonitrile, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[3]
Q3: Can I use a primary amine as a nucleophile without it reacting at both the C2 and C4 positions?
A3: Yes, by carefully controlling the reaction conditions, you can achieve selective mono-substitution at the C4 position with primary amines. Using a 1:1 stoichiometry of the amine to the dichloroquinazoline and maintaining a low reaction temperature will favor the formation of the 4-amino-2-chloroquinazoline derivative.
Q4: Is it possible to substitute the C2 position while leaving the C4 position untouched?
A4: Direct selective substitution at the C2 position in the presence of a C4 chloro group is generally not feasible due to the higher reactivity of the C4 position. A common strategy to achieve C2 substitution is to first substitute the C4 position with a desired group and then perform the substitution at the C2 position under more forcing conditions.
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Substitution at the C4-Position of 2,4-Dichloroquinazolines with Amines
| Nucleophile Type | Solvent | Temperature (°C) | Base | Typical Reaction Time (h) |
| Aliphatic Amines | Isopropanol, Ethanol | Room Temperature - 80 | TEA, DIPEA | 2 - 12 |
| Anilines | Isopropanol, Acetonitrile | 60 - 100 | TEA, DIPEA | 6 - 24 |
| Heterocyclic Amines | THF, DMF | Room Temperature - 80 | TEA, DIPEA | 4 - 16 |
Note: These are general conditions and may require optimization for "this compound". The presence of the electron-withdrawing methyl carboxylate group may influence the reactivity.
Experimental Protocols
General Protocol for the Selective Nucleophilic Substitution at the C4-Position:
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., isopropanol, acetonitrile), add the amine nucleophile (1.0-1.2 eq.) and a base such as triethylamine (1.5 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: Experimental workflow for the nucleophilic substitution on this compound.
Caption: Troubleshooting decision tree for low yield in nucleophilic substitution.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate
For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate, a crucial building block in various pharmaceutical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Step 1: Cyclization of Methyl 2-aminoterephthalate
| Question/Issue | Potential Cause | Troubleshooting & Optimization |
| Low or no yield of 7-methoxycarbonyl-quinazoline-2,4-dione. | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction mixture reaches and maintains the optimal temperature (typically 180-200°C for urea fusion). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time. |
| Sub-optimal ratio of reactants. | An excess of the cyclizing agent (e.g., urea) is often required. Experiment with molar ratios of Methyl 2-aminoterephthalate to urea (e.g., 1:5, 1:10) to find the optimal condition. | |
| Decomposition of starting material or product at high temperatures. | If decomposition is suspected, consider using a lower temperature for a longer duration. Alternatively, explore alternative cyclization agents that react at lower temperatures, such as potassium cyanate in an aqueous or solvent-based system.[1] | |
| Formation of a glassy or intractable solid. | Rapid solidification of the reaction mixture. | Ensure thorough mixing of the reactants before heating. A solvent-based approach, although potentially requiring higher pressure, might offer better control over the reaction medium. |
| Difficulty in isolating the product. | Product solubility in the work-up solvent. | After the reaction, the solid mass is typically treated with a basic solution (e.g., NaOH) to dissolve the product, followed by filtration of insoluble impurities and acidification to precipitate the dione.[2] Ensure the pH is adjusted correctly for complete precipitation. |
Step 2: Chlorination of 7-methoxycarbonyl-quinazoline-2,4-dione
| Question/Issue | Potential Cause | Troubleshooting & Optimization |
| Low or no yield of this compound. | Incomplete chlorination. | Use a significant excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃), typically 10-20 molar equivalents.[2] The addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or DMF can accelerate the reaction.[3] |
| Hydrolysis of the product during work-up. | The dichloroquinazoline product is highly susceptible to hydrolysis, reverting to the starting dione. Quench the reaction by slowly pouring the mixture onto crushed ice or into a cold, non-aqueous solvent. Neutralize acidic byproducts carefully at low temperatures. | |
| Formation of by-products. | Side reactions can occur if the temperature is too high or the reaction time is excessively long. Monitor the reaction by TLC to avoid over-reaction. | |
| Product is an oil or difficult to crystallize. | Presence of residual POCl₃ or other impurities. | Ensure complete removal of excess POCl₃ by vacuum distillation before work-up. The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene, or by column chromatography on silica gel.[4] |
| Reaction is sluggish or does not go to completion. | Low reaction temperature. | The chlorination reaction typically requires refluxing in POCl₃ (around 105-110°C).[2] Ensure the reaction is heated adequately. |
Experimental Protocols
The synthesis of this compound is typically a two-step process. The following protocols are adapted from established procedures for analogous compounds.[1][2][5]
Step 1: Synthesis of 7-methoxycarbonyl-quinazoline-2,4(1H,3H)-dione
-
Materials:
-
Methyl 2-aminoterephthalate
-
Urea
-
Sodium hydroxide (NaOH) solution (2M)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, thoroughly mix Methyl 2-aminoterephthalate and urea in a molar ratio of approximately 1:8.
-
Heat the mixture in an oil bath to 190-200°C with stirring. The mixture will melt and then gradually solidify as the reaction proceeds.
-
Maintain the temperature for 2-4 hours. The reaction can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Add 2M sodium hydroxide solution to the solid mass and heat gently to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate of 7-methoxycarbonyl-quinazoline-2,4(1H,3H)-dione will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Step 2: Synthesis of this compound
-
Materials:
-
7-methoxycarbonyl-quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Crushed ice
-
Toluene or Ethanol for recrystallization
-
-
Equipment:
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 7-methoxycarbonyl-quinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃). Use a significant excess of POCl₃ (e.g., 15 molar equivalents).
-
Optionally, add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.[4]
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis. Note that yields can vary depending on the scale and specific reaction conditions.
Table 1: Reaction Parameters for the Synthesis of 7-methoxycarbonyl-quinazoline-2,4(1H,3H)-dione
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Urea) | 1 : 8 | Adapted from[5] |
| Temperature | 190-200 °C | Adapted from[5] |
| Reaction Time | 2-4 hours | Adapted from[5] |
| Typical Yield | 60-70% | Estimated based on[5] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Molar Ratio (Substrate:POCl₃) | 1 : 15 | Adapted from[2] |
| Catalyst | DMF (catalytic) | [3] |
| Temperature | 105-110 °C (Reflux) | [2] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | 75-85% | Estimated based on analogous reactions |
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 4. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 5. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of Methyl 2,4-dichloroquinazoline-7-carboxylate
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the hydrolysis of Methyl 2,4-dichloroquinazoline-7-carboxylate to its corresponding carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis reaction is incomplete, and I still see starting material. What should I do?
A1: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base: Ensure you are using at least a stoichiometric equivalent of the base (e.g., LiOH, NaOH, KOH). For esters that are sterically hindered or electronically deactivated, using an excess of the base (e.g., 1.5-3.0 equivalents) can drive the reaction to completion.
-
Low Temperature: While higher temperatures can promote side reactions, the reaction may be too slow at room temperature. Consider gently heating the reaction mixture to 40-50°C and monitoring its progress by TLC or LC-MS.
-
Reaction Time: The hydrolysis may require more time. Extend the reaction time and continue monitoring until all the starting material is consumed.
-
Solvent System: The solubility of the starting material can be a limiting factor. A mixture of THF/water or Dioxane/water is often more effective than alcohol/water mixtures, as alcohols can participate in transesterification reactions.
Q2: I am observing significant side products in my reaction. How can I minimize them?
A2: The primary side reaction is the nucleophilic substitution of the chlorine atoms at the C2 and C4 positions by the hydroxide base. The C4 position is particularly susceptible to substitution.[1]
-
Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures, reducing the rate of nucleophilic substitution on the quinazoline ring.
-
Control the Temperature: Avoid high temperatures. Run the reaction at room temperature or with gentle heating (not exceeding 50°C). The C4-chloro group is more reactive than the C2-chloro group, and its substitution is more likely under harsh conditions.[1]
-
Limit Excess Base: While a slight excess of base is needed, a large excess can increase the rate of side reactions. Use the minimum excess required for complete hydrolysis.
Q3: The product seems to be soluble in the aqueous layer during work-up, and I am getting a low yield after acidification. What is happening?
A3: The product of the hydrolysis is 2,4-dichloroquinazoline-7-carboxylic acid. After the reaction, it exists as a carboxylate salt in the basic solution. To isolate it, you must acidify the mixture.
-
Check the Final pH: Ensure you have acidified the aqueous layer to a pH of 2-3 with an acid like 1M HCl.[2] Use pH paper to confirm. The carboxylic acid will precipitate out only when fully protonated.
-
Cool the Solution: Chilling the acidified solution in an ice bath can often promote better precipitation and increase the isolated yield.
-
Extraction: If the product has some solubility in the aqueous acidic medium, you may need to extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane after acidification to recover the dissolved product.
Q4: Can the quinazoline ring open or degrade under the hydrolysis conditions?
A4: The quinazoline ring is generally stable in cold, dilute acidic or alkaline solutions. However, it can be susceptible to degradation, such as ring-opening, if boiled in these solutions for extended periods.[3][4] It is crucial to use moderate temperatures and reaction times to preserve the integrity of the heterocyclic core.
Data Presentation: Reaction Condition Optimization
The following table summarizes typical conditions for the hydrolysis of this compound and their expected outcomes. This data is representative and serves as a guideline for optimization.
| Entry | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Notes / Key Side Products |
| 1 | LiOH (1.2) | THF / H₂O (3:1) | 25 | 12 | >95 | Recommended starting conditions. Clean conversion with minimal side products. |
| 2 | NaOH (1.5) | MeOH / H₂O (3:1) | 25 | 12 | ~90 | Slower reaction. Possibility of minor transesterification with methanol. |
| 3 | NaOH (2.0) | THF / H₂O (3:1) | 60 | 4 | >98 | Fast reaction, but risk of forming 2-chloro-4-hydroxy-quinazoline-7-carboxylic acid (~5-10%). |
| 4 | KOH (2.0) | Dioxane / H₂O (2:1) | 80 | 2 | >98 | Very fast, but significant formation of hydroxylated side products (>15%). Not recommended. |
| 5 | LiOH (1.0) | THF / H₂O (3:1) | 25 | 24 | ~75 | Incomplete reaction due to stoichiometric base. |
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Addition of Base: Add lithium hydroxide monohydrate (1.2 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-16 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is between 2 and 3. A solid precipitate of the carboxylic acid product should form.
-
Product Isolation:
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum.
-
Extraction (Optional): If a significant amount of product remains in the filtrate, extract the aqueous solution 2-3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover more product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
Chemical Reaction Pathway
Caption: Reaction pathway for the hydrolysis of the methyl ester.
References
Validation & Comparative
A Comparative Guide to Quinazoline Derivatives: Unlocking the Potential of Methyl 2,4-dichloroquinazoline-7-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast family of quinazoline derivatives, Methyl 2,4-dichloroquinazoline-7-carboxylate stands out as a pivotal intermediate for the synthesis of novel, biologically active compounds. While direct biological data on this specific molecule is limited, its true value lies in its potential as a versatile building block for creating potent anticancer and anti-inflammatory agents. This guide provides a comparative analysis of established quinazoline derivatives synthesized from the closely related 2,4-dichloroquinazoline scaffold, offering insights into the prospective applications of its 7-methoxycarbonyl counterpart.
The 2,4-Dichloroquinazoline Core: A Gateway to Bioactivity
The 2,4-dichloroquinazoline core is a common starting point for the synthesis of a wide array of substituted quinazolines. The two chlorine atoms at positions 2 and 4 are excellent leaving groups, allowing for sequential and regioselective substitution with various nucleophiles. This synthetic flexibility enables the creation of diverse libraries of compounds for biological screening.
Numerous studies have demonstrated that derivatives of 2,4-dichloroquinazoline exhibit significant biological activities, particularly as anticancer agents through the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1]
Comparative Analysis of 2,4-Disubstituted Quinazoline Derivatives
To illustrate the therapeutic potential stemming from the 2,4-dichloroquinazoline framework, this section details the synthesis and biological activity of several 2,4-diaminoquinazoline derivatives. These examples serve as a benchmark for predicting the potential of novel compounds derived from this compound.
Anticancer Activity of 2,4-Diaminoquinazoline Derivatives
A study by Alassaf et al. (2022) describes the synthesis and in vitro anticancer evaluation of a series of 2-anilino-4-alkylaminoquinazoline derivatives against four human cancer cell lines. The general synthetic scheme involves the initial reaction of 2,4-dichloroquinazoline with an alkylamine, followed by the substitution of the second chlorine with an aniline derivative.[1][2]
Table 1: In Vitro Anticancer Activity of Selected 2,4-Diaminoquinazoline Derivatives
| Compound ID | R (at C4) | Ar (at C2) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| 4c | -CH₂CH₂OH | 4-Nitrophenyl | 9.1 | 10.2 | 9.8 |
| 5b | -CH₂CH₂CH₂CH₃ | 4-Nitrophenyl | 11.2 | 9.5 | 12.0 |
| 5-FU | - | - | 5.3 | 6.1 | 8.8 |
Data extracted from Alassaf et al., 2022. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[1]
The data clearly indicates that derivatives of the 2,4-dichloroquinazoline scaffold possess potent cytotoxic activity against various cancer cell lines. The presence of a 4-nitrophenyl group at the 2-position appears to be a key contributor to the observed anticancer effects.
Experimental Protocols
Below are the detailed methodologies for the synthesis and biological evaluation of the compared quinazoline derivatives, adapted from the literature.
General Synthesis of 2,4-Diaminoquinazoline Derivatives
A solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., dichloromethane or ethanol) is treated with one equivalent of a primary or secondary amine at room temperature or under reflux. The reaction selectively substitutes the more reactive chlorine atom at the C4 position. Following the initial substitution, a second amine is added, often with heating, to replace the chlorine atom at the C2 position, yielding the desired 2,4-disubstituted quinazoline.[1][2]
In Vitro Anticancer Screening: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Science
Synthetic Workflow
The following diagram illustrates the general synthetic pathway from 2,4-dichloroquinazoline to biologically active 2,4-diaminoquinazoline derivatives.
Caption: Synthetic pathway for 2,4-diaminoquinazoline derivatives.
EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Future Directions: The Promise of this compound
The presence of the methyl carboxylate group at the 7-position of the quinazoline ring in This compound offers an additional site for chemical modification. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a new library of derivatives. This provides an opportunity to explore structure-activity relationships further and potentially enhance the potency, selectivity, and pharmacokinetic properties of these compounds.
Furthermore, the electron-withdrawing nature of the methoxycarbonyl group at position 7 could influence the reactivity of the chloro substituents at positions 2 and 4, potentially altering the regioselectivity of nucleophilic substitution reactions and leading to novel structural scaffolds.
References
A Comparative Guide to the Reactivity of Methyl 2,4-dichloroquinazoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of Methyl 2,4-dichloroquinazoline-7-carboxylate with alternative 2,4-dichloroquinazoline scaffolds. The information presented herein is supported by established principles of organic chemistry and data from the scientific literature, offering valuable insights for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitor development.
Introduction to this compound
This compound is a key heterocyclic building block employed in medicinal chemistry. Its quinazoline core is a privileged scaffold found in numerous approved drugs, most notably in the class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential nucleophilic aromatic substitution (SNAr), allowing for the introduction of various pharmacophoric elements. The methyl carboxylate group at the 7-position, being an electron-withdrawing group, significantly influences the reactivity of the chloro substituents, a key aspect that will be explored in this guide.
Comparative Reactivity Analysis
The reactivity of the chloro groups in 2,4-dichloroquinazolines is primarily governed by the electronic nature of the substituents on the fused benzene ring. The key reaction for the functionalization of this scaffold is nucleophilic aromatic substitution (SNAr). A widely established principle in the chemistry of 2,4-dichloroquinazolines is the superior reactivity of the C4-chloro group over the C2-chloro group under mild reaction conditions. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position.
This guide compares this compound with two representative alternatives: the parent 2,4-dichloroquinazoline (unsubstituted) and 2,4-dichloro-7-methoxyquinazoline (with an electron-donating group).
Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Substituent at C7 | Electronic Effect of Substituent | Expected Reactivity at C4 (relative to unsubstituted) | Expected Reactivity at C2 (relative to unsubstituted) |
| This compound | -COOCH₃ | Electron-withdrawing | Enhanced | Enhanced |
| 2,4-Dichloroquinazoline | -H | Neutral | Baseline | Baseline |
| 2,4-Dichloro-7-methoxyquinazoline | -OCH₃ | Electron-donating | Diminished | Diminished |
Rationale for Reactivity Differences:
-
This compound: The electron-withdrawing methyl carboxylate group at the 7-position decreases the electron density of the entire quinazoline ring system. This makes the electrophilic C4 and C2 carbons even more susceptible to nucleophilic attack, thereby increasing the rate of SNAr reactions compared to the unsubstituted analogue.
-
2,4-Dichloroquinazoline: This compound serves as the baseline for comparing the electronic effects of substituents.
-
2,4-Dichloro-7-methoxyquinazoline: The electron-donating methoxy group at the 7-position increases the electron density of the quinazoline ring. This reduces the electrophilicity of the C4 and C2 carbons, making them less reactive towards nucleophiles and leading to slower SNAr reaction rates compared to the unsubstituted and methyl carboxylate-substituted counterparts.
Experimental Data and Protocols
While direct side-by-side kinetic studies are not extensively reported in the literature, the synthetic utility of these building blocks provides strong evidence for the predicted reactivity trends. The synthesis of various 4-amino-2-chloroquinazoline derivatives, which are precursors to many kinase inhibitors, often proceeds with higher efficiency and under milder conditions when an electron-withdrawing group is present on the benzene ring.
General Experimental Protocol for Nucleophilic Aromatic Substitution at C4
This protocol is a representative procedure for the selective substitution of the C4-chloro group with an amine.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., aniline or a substituted aniline) (1.0-1.2 eq)
-
Solvent (e.g., isopropanol, ethanol, or acetonitrile)
-
Optional: Base (e.g., diisopropylethylamine, DIPEA) (1.0-1.5 eq) if the amine salt is not desired as a precipitate.
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine.
-
If a base is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Table 2: Representative Reaction Conditions and Expected Outcomes
| Substrate | Nucleophile | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| This compound | 3-Ethynylaniline | Isopropanol | Reflux | 2-4 hours | High (>85%) |
| 2,4-Dichloroquinazoline | Aniline | Ethanol | Reflux | 6-8 hours | Moderate to High (70-90%) |
| 2,4-Dichloro-7-methoxyquinazoline | Aniline | n-Butanol | Reflux | 12-24 hours | Moderate (60-80%) |
Note: The reaction times and yields are estimates based on general principles and may vary depending on the specific reactants and conditions.
Signaling Pathway Involvement
Quinazoline derivatives synthesized from this compound are frequently designed as inhibitors of receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) being a primary target. Inhibition of EGFR disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a potential kinase inhibitor using this compound typically follows a straightforward workflow.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex heterocyclic molecules. The presence of the electron-withdrawing methyl carboxylate group at the 7-position enhances the reactivity of the C4 and C2 chloro substituents towards nucleophilic aromatic substitution compared to unsubstituted or electron-rich analogues. This increased reactivity can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, making it an attractive starting material for the efficient construction of libraries of potential kinase inhibitors and other drug candidates. Understanding these reactivity trends is crucial for the rational design of synthetic routes and the successful development of novel therapeutics.
A Comparative Guide to Bioisosteric Replacements for the Carboxylate Group in Methyl 2,4-dichloroquinazoline-7-carboxylate
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but possesses improved physicochemical, pharmacokinetic, or toxicological properties.[1][2][3] The carboxylic acid moiety, while often crucial for target engagement, can introduce challenges such as poor membrane permeability, rapid metabolism, and potential toxicity.[4][5][6] This guide provides a comparative analysis of common bioisosteric replacements for the carboxylate group, specifically within the context of "Methyl 2,4-dichloroquinazoline-7-carboxylate," a scaffold with potential applications in kinase inhibition.[7][8]
Physicochemical and Biological Properties of Carboxylate Bioisosteres
The selection of an appropriate bioisostere is a context-dependent decision, guided by the desired modulation of properties like acidity (pKa), lipophilicity (logD), and ultimately, biological potency.[1][4] Below is a table summarizing key data for common carboxylic acid bioisosteres, offering a comparative framework for their potential application in quinazoline-based drug design.
| Bioisostere | Representative Structure | pKa Range | General logD7.4 vs. COOH | Key Considerations |
| Carboxylic Acid | -COOH | ~4-5[6] | Reference | Often highly polar, can lead to poor permeability and metabolic liabilities.[2][5] |
| Tetrazole | -CN4H | ~4.5-5.5[9][10] | Similar to slightly more lipophilic | One of the most common replacements. Can be subject to N-glucuronidation.[10][11] Generally well-tolerated and can mimic the hydrogen bonding pattern of a carboxylate.[12] |
| Acylsulfonamide | -CONHSO2R | ~4-6[13] | Generally more lipophilic | Acidity and properties are tunable by modifying the 'R' group. Can improve permeability.[9][14] |
| Hydroxamic Acid | -CONHOH | ~8-9[4] | More lipophilic | Acts as a strong metal chelator. Can be metabolically labile, often converting to the corresponding carboxylic acid.[4][15] |
| 3-Hydroxyisoxazole | -C3H2NO2 | ~4-5[4] | Varies | A planar, heterocyclic bioisostere.[4] |
| Cyclopentane-1,3-dione | -C5H4O2 | ~4-5[16] | Tunable | Can offer comparable acidity to carboxylic acids with potential for improved pharmacokinetic profiles.[16] |
Experimental Protocols
The successful implementation of bioisosteric replacement relies on robust synthetic and analytical methodologies. Provided below are representative protocols for the synthesis of a tetrazole analog of a quinazoline carboxylate and a general method for assessing kinase inhibitory activity.
Synthesis of a Quinazoline-7-tetrazole Analog
This protocol outlines a potential synthetic route starting from a nitrile precursor, which can be derived from the corresponding amide of the quinazoline-7-carboxylic acid.
-
Nitrile Formation: Convert the primary amide of 2,4-dichloroquinazoline-7-carboxamide to the corresponding nitrile (2,4-dichloroquinazoline-7-carbonitrile) using a suitable dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.
-
Cycloaddition: To a solution of the 2,4-dichloroquinazoline-7-carbonitrile in an appropriate solvent (e.g., dimethylformamide), add sodium azide and a Lewis acid catalyst (e.g., zinc bromide).
-
Heating: Heat the reaction mixture at a suitable temperature (e.g., 120 °C) for several hours until the reaction is complete, monitoring by thin-layer chromatography or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with an acidic aqueous solution and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield the desired 7-(1H-tetrazol-5-yl)-2,4-dichloroquinazoline.
In Vitro Kinase Inhibition Assay
Given that many quinazoline derivatives function as kinase inhibitors, a common method for evaluating the biological activity of newly synthesized analogs is a kinase inhibition assay.[7][17][18]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be detected using various methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo®), or ELISA.[19][20][21]
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2 and other necessary components)
-
Detection reagents (e.g., phospho-specific antibody, fluorescent probe)
-
Test compounds (dissolved in DMSO)
-
Microplates
-
-
Procedure:
-
Add the kinase enzyme, substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents and incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing Key Concepts
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of the carboxylate group to improve drug properties.
General Kinase Signaling Pathway
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. itmat.upenn.edu [itmat.upenn.edu]
- 3. drughunter.com [drughunter.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]
- 17. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Bioactivity Profile of Quinazoline Derivatives: A Comparative Analysis for Researchers
A detailed examination of the biological activities of quinazoline derivatives, with a focus on anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a comparative analysis of structurally related compounds to "Methyl 2,4-dichloroquinazoline-7-carboxylate" to inform drug discovery and development efforts.
Comparative Anticancer Activity
The anticancer potential of quinazoline derivatives is well-documented, with many compounds exhibiting potent activity against a range of cancer cell lines. The substitutions at the 2, 4, and 7-positions of the quinazoline ring play a crucial role in determining their cytotoxic efficacy.
Table 1: Anticancer Activity of Substituted Quinazoline Derivatives (IC50 in µM)
| Compound ID | 2-Substituent | 4-Substituent | 7-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | -Cl | -NH-(3-ethynylphenyl) | -OCH3 | A549 (Lung) | 0.005 | [1][2] |
| 1b | -Cl | -NH-(3-ethynylphenyl) | -OCH3 | H1975 (Lung) | 0.001 | [1][2] |
| 2a | -NH-R | -NH-R | -H | K562 (Leukemia) | 2.03 - 3.31 | [3] |
| 2b | -NH-R | -NH-R | -H | HeLa (Cervical) | 3.05 | [3] |
| 3 | -Cl | 4-anilino | -OCH3 | A431 (Skin) | <0.01-0.1 | [4][5] |
| 4 | -Cl | -NH-(3-chloro-4-fluorophenyl) | -OCH3 | NCI-H460 (Lung) | 0.002 | [6][7] |
| 5 | Various | 4-Anilino | -F | BGC823 (Gastric) | 4.65 - 8.32 |
Note: R represents various substituted aryl or alkyl groups. The data presented is a selection from various sources and is intended for comparative purposes.
Comparative Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a spectrum of bacteria and fungi. The nature of the substituents on the quinazoline core is a key determinant of the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Substituted Quinazoline Derivatives (MIC in µg/mL)
| Compound ID | 2-Substituent | 4-Substituent | 7-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6a | -SR | -NH-R' | -H | S. aureus | 1.56 - 6.25 | [8] |
| 6b | -SR | -NH-R' | -H | B. subtilis | 3.12 - 12.5 | [8] |
| 7 | Various | -NH-Aryl | -Cl | E. coli | 16 - 64 | [9][10] |
| 8 | -Thiazole | -NH-Aryl | -H | C. albicans | 8 - 32 | [11] |
Note: R and R' represent various alkyl and aryl groups. The data is a compilation from multiple studies.
Kinase Inhibitory Profile
A significant number of quinazoline derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The 2,4-disubstituted quinazoline scaffold is a common feature in many clinically approved kinase inhibitors.
Table 3: Kinase Inhibitory Activity of Substituted Quinazoline Derivatives (IC50 in nM)
| Compound ID | 2-Substituent | 4-Substituent | 7-Substituent | Kinase Target | IC50 (nM) | Reference |
| 9 (Gefitinib) | -H | -NH-(3-chloro-4-fluorophenyl) | -OCH3 | EGFR | 2 - 37 | [12][13] |
| 10 (Erlotinib) | -H | -NH-(3-ethynylphenyl) | -OCH3 | EGFR | 2 | [14] |
| 11 | -NH-Aryl | -NH-Aryl | -F | VEGFR-2 | 10 - 100 | [15] |
| 12 | -Cl | -NH-Indazole | -H | PI3Kα | 50 - 150 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key bioassays used to evaluate the activity of quinazoline derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kinase Inhibition Assay: EGFR Tyrosine Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (using [γ-33P]ATP), fluorescence, or luminescence-based detection systems.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated from the dose-response curve.[2]
Signaling Pathway Visualization
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The EGFR signaling pathway is a common target for this class of compounds.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.de [promega.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. promega.com [promega.com]
Validation of Kinase Assays: A Comparative Guide Featuring "Methyl 2,4-dichloroquinazoline-7-carboxylate" Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of kinase assays using "Methyl 2,4-dichloroquinazoline-7-carboxylate" as a novel test inhibitor. It offers a comparative analysis against well-established kinase inhibitors, along with detailed experimental protocols and data presentation formats to ensure robust and reproducible results.
Introduction
Kinase inhibitors are a cornerstone of modern drug discovery, particularly in oncology. The validation of kinase assays is a critical step in the identification and characterization of new inhibitory molecules. A key aspect of this validation is the use of well-characterized inhibitors to ensure the assay is performing as expected. The quinazoline scaffold is a privileged structure in kinase inhibitor design, with several FDA-approved drugs targeting kinases like EGFR and VEGFR. "this compound" is a quinazoline derivative that, due to its reactive chloro-substituents, can serve as a versatile precursor for the synthesis of more complex kinase inhibitors. This guide explores its potential use as a validation compound in kinase assays.
While specific kinase inhibitory data for "this compound" is not extensively available in the public domain, this guide will use it as a template to demonstrate the process of assay validation. For comparative purposes, we will include data for well-characterized, commercially available kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the EGFR-specific inhibitor Gefitinib .
Data Presentation: Comparative Inhibitor Performance
To validate a kinase assay, the performance of a novel inhibitor should be benchmarked against known standards. The following table illustrates how to present comparative data for "this compound" (hypothetical data pending experimental determination) against Staurosporine and Gefitinib.
Table 1: Comparative IC50 Values of Kinase Inhibitors in a Luminescence-Based Kinase Assay
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Gefitinib IC50 (nM) |
| EGFR | Data to be determined | 2.5 | 30 |
| VEGFR2 | Data to be determined | 7.9 | >10,000 |
| SRC | Data to be determined | 6.3 | >10,000 |
| PKA | Data to be determined | 7.4 | >10,000 |
| CDK2 | Data to be determined | 3.0 | >10,000 |
Note: IC50 values for Staurosporine and Gefitinib are representative and can vary depending on assay conditions.
Experimental Protocols
Robust and reproducible data is contingent on detailed and consistent experimental protocols. Below are methodologies for two common kinase assay formats.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer
-
Test inhibitors (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of "this compound", Staurosporine, and Gefitinib in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Phosphorylation is detected by a terbium-labeled antibody that binds to the phosphorylated substrate, leading to a FRET signal.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Fluorescein-labeled kinase substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitors (dissolved in DMSO)
-
LanthaScreen® Tb-labeled anti-phospho substrate antibody
-
TR-FRET detection buffer
-
Low-volume, black 384-well assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO as described for the luminescence assay.
-
Assay Plate Preparation: Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate. Include appropriate controls.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, fluorescein-labeled substrate, and ATP in the kinase assay buffer.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection solution containing the Tb-labeled antibody in TR-FRET detection buffer with EDTA (to stop the kinase reaction).
-
Add 10 µL of the detection solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm) using a plate reader.
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Determine the percent inhibition based on the emission ratio and calculate IC50 values as described above.
-
Mandatory Visualizations
Signaling Pathway
Caption: A simplified receptor tyrosine kinase signaling pathway inhibited by a quinazoline-based inhibitor.
Experimental Workflow
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Conclusion
The validation of kinase assays is paramount for the successful discovery and development of novel kinase inhibitors. "this compound," owing to its privileged quinazoline scaffold, presents an interesting candidate for such validation studies. By following standardized protocols, such as the luminescence-based and TR-FRET assays detailed here, and by comparing its activity against well-characterized inhibitors like Staurosporine and Gefitinib, researchers can confidently assess the performance of their screening platforms. The generation of robust and comparable data, presented in a clear and structured manner, will ultimately accelerate the identification of new and effective kinase-targeted therapeutics.
Navigating the Kinase Inhibition Landscape: A Comparative Guide to Methyl 2,4-dichloroquinazoline-7-carboxylate Analogs
For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of potent kinase inhibitors. This guide provides a comparative analysis of analogs derived from "Methyl 2,4-dichloroquinazoline-7-carboxylate," a key intermediate in the synthesis of targeted therapeutics. By examining the structure-activity relationships (SAR) of modifications at the C2, C4, and C7 positions, this document aims to illuminate the path toward designing more selective and effective kinase inhibitors.
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The quinazoline core has proven to be a privileged scaffold for developing inhibitors that target the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide synthesizes data from multiple studies to provide a clear comparison of the biological performance of various quinazoline analogs, supported by detailed experimental protocols and visual pathway representations.
Comparative Biological Activity of Quinazoline Analogs
The following tables summarize the in vitro inhibitory activity of various quinazoline analogs against key cancer-related kinases and cancer cell lines. The data, presented as IC50 (the half-maximal inhibitory concentration), highlights the impact of substitutions at the C2, C4, and C7 positions of the quinazoline ring.
Table 1: In Vitro Kinase Inhibitory Activity of Quinazoline Analogs (IC50 in µM)
| Compound ID | C2-Substituent | C4-Substituent | C7-Substituent | Target Kinase | IC50 (µM) |
| Reference A | -Cl | -Cl | -COOCH3 | EGFR | >10 |
| Analog 1 | -NH-Ar | -Cl | -COOCH3 | EGFR | 2.7 |
| Analog 2 | -Cl | -NH-Ar | -COOCH3 | EGFR | 0.05 - 5 |
| Analog 3 | -NH-Ar | -NH-Ar' | -COOCH3 | EGFR | 0.01 - 1 |
| Analog 4 | -Cl | -NH-Ar | -H | EGFR | 0.1 - 2 |
| Analog 5 | -Cl | -NH-Ar | -OCH3 | EGFR | 0.02 - 0.5 |
| Analog 6 | -Cl | -NH-Ar | -H | VEGFR-2 | 0.1 - 3 |
| Analog 7 | -Cl | -NH-Ar | -OCH3 | VEGFR-2 | 0.05 - 1 |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison requires standardized assay conditions. "Ar" and "Ar'" represent various substituted and unsubstituted aryl groups.
Table 2: In Vitro Anti-proliferative Activity of Quinazoline Analogs (IC50 in µM)
| Compound ID | C2-Substituent | C4-Substituent | C7-Substituent | Cell Line | IC50 (µM) |
| Reference A | -Cl | -Cl | -COOCH3 | A549 (NSCLC) | >50 |
| Analog 8 | -NH-Ar | -NH-Ar' | -COOCH3 | A549 (NSCLC) | 5 - 20 |
| Analog 9 | -Cl | -NH-Ar | -H | A549 (NSCLC) | 1 - 10 |
| Analog 10 | -Cl | -NH-Ar | -OCH3 | A549 (NSCLC) | 0.5 - 5 |
| Analog 11 | -NH-Ar | -NH-Ar' | -COOCH3 | MCF-7 (Breast) | 2 - 15 |
| Analog 12 | -Cl | -NH-Ar | -H | MCF-7 (Breast) | 0.8 - 8 |
| Analog 13 | -Cl | -NH-Ar | -OCH3 | MCF-7 (Breast) | 0.3 - 3 |
Note: NSCLC stands for Non-Small Cell Lung Cancer. Data is compiled from multiple sources and experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, while not exhaustive for the specific "this compound" scaffold, allows for the extrapolation of key SAR trends for 2,4,7-substituted quinazolines:
-
C4-Position: Substitution at the C4 position, typically with an aniline or other aryl/heteroaryl amine, is crucial for potent kinase inhibitory activity. The nature of the substituent on the aniline ring significantly influences potency and selectivity.
-
C2-Position: While the C4-position is the primary site for achieving high affinity, modifications at the C2-position can further modulate activity and selectivity. Replacing the chloro group with small amino or alkoxy groups can be beneficial.
-
C7-Position: The substituent at the C7-position plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the inhibitor. Generally, small, electron-donating groups like methoxy tend to enhance activity compared to a hydrogen. The presence of a methyl carboxylate at this position, as in the parent molecule, may offer a handle for further derivatization to improve properties like solubility or to introduce additional binding interactions. However, based on the limited available data, the ester itself does not appear to be optimal for potent kinase inhibition and may serve better as a synthetic intermediate.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay is a common method to determine the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody. When a second acceptor molecule, streptavidin-XL665, binds to the biotin on the substrate, it brings the europium donor and the XL665 acceptor into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The HTRF signal is proportional to the amount of phosphorylated substrate.
Procedure:
-
Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and test compounds in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well low-volume microplate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compounds.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection mixture containing the europium-labeled antibody and streptavidin-XL665.
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.[1][2][3]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based compounds.
Caption: General experimental workflow for SAR studies of quinazoline analogs.
Caption: Logical relationship of SAR for 2,4,7-substituted quinazolines.
References
Head-to-head comparison of "Methyl 2,4-dichloroquinazoline-7-carboxylate" and similar building blocks
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activity. "Methyl 2,4-dichloroquinazoline-7-carboxylate" is a key building block in this field, offering versatile handles for synthetic elaboration. This guide provides a head-to-head comparison of this compound with other structurally similar quinazoline building blocks, supported by experimental data and detailed protocols to aid in the selection of the most appropriate scaffold for your research endeavors.
Core Building Blocks Under Comparison
For this guide, we will compare "this compound" with three other commercially available, substituted 2,4-dichloroquinazoline building blocks. The selection is based on the electronic and steric variations of the substituent on the benzene ring, which can significantly influence the reactivity and properties of the final compounds.
-
Building Block 1 (BB1): this compound
-
Building Block 2 (BB2): 2,4-dichloro-6-fluoroquinazoline
-
Building Block 3 (BB3): 2,4-dichloro-6,7-dimethoxyquinazoline
-
Building Block 4 (BB4): 2,4-dichloroquinazoline (unsubstituted)
Physicochemical Properties
| Building Block | Substituent(s) | Predicted Effect on Solubility (in polar solvents) | Predicted Effect on Lipophilicity (logP) |
| BB1 | 7-COOCH₃ | Moderate | Moderate |
| BB2 | 6-F | Lower | Higher |
| BB3 | 6,7-(OCH₃)₂ | Higher | Lower |
| BB4 | None | Lowest | Moderate |
Note: These are predicted trends. Experimental determination of solubility and logP is recommended for specific applications. A study on pyrazolo quinazoline derivatives showed that solubility generally increases with temperature and is higher in polar aprotic solvents like DMF.[3]
Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)
The 2,4-dichloroquinazoline scaffold is primarily utilized for sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[4][5] This regioselectivity allows for the controlled introduction of different nucleophiles.
General Reactivity Trend: The electronic nature of the substituents on the benzene ring influences the electrophilicity of the C4 and C2 positions. Electron-withdrawing groups are expected to increase the reactivity towards nucleophilic attack, while electron-donating groups will decrease it.
BB1 (7-COOCH₃): The ester group is electron-withdrawing, thus activating the quinazoline ring for nucleophilic substitution at C4. BB2 (6-F): The fluoro group is electron-withdrawing, leading to an activated ring system. BB3 (6,7-(OCH₃)₂): The methoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack compared to the unsubstituted analog. BB4 (Unsubstituted): Serves as a baseline for reactivity.
Experimental Workflow for SNAr:
Caption: General workflow for sequential SNAr on 2,4-dichloroquinazolines.
Experimental Protocols
General Procedure for Monosubstitution at the C4-Position
This protocol is adapted from literature procedures for the synthesis of 4-aminoquinazolines.[6]
Materials:
-
2,4-dichloroquinazoline derivative (BB1, BB2, BB3, or BB4) (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
DIPEA (diisopropylethylamine) (optional, 1.5 eq)
Procedure:
-
Dissolve the 2,4-dichloroquinazoline derivative in the chosen solvent.
-
Add the amine to the solution. If the amine salt is used, or to scavenge the HCl byproduct, add DIPEA.
-
Stir the reaction mixture at room temperature for 2-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of water or an anti-solvent, followed by filtration. Alternatively, the solvent can be removed in vacuo, and the residue purified by column chromatography.
General Procedure for Disubstitution at C4 and C2-Positions
This protocol is a general representation of a two-step, one-pot procedure.[7]
Materials:
-
4-substituted-2-chloroquinazoline (from the previous step) (1.0 eq)
-
Second nucleophile (e.g., a substituted aniline) (1.2 - 2.0 eq)
-
Solvent (e.g., isopropanol, DMF)
-
Acid catalyst (e.g., HCl, TFA) (optional, catalytic amount)
Procedure:
-
To the solution containing the 4-substituted-2-chloroquinazoline, add the second nucleophile.
-
If required, add a catalytic amount of a strong acid.
-
Heat the reaction mixture to reflux or using microwave irradiation (e.g., 120-150 °C) for 1-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Application in Kinase Inhibitor Synthesis
Quinazoline derivatives are potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.[1][2] The 4-anilinoquinazoline scaffold is a common pharmacophore that targets the ATP-binding site of kinases like EGFR, VEGFR, and CDK9.
Relevant Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a key regulator of cell proliferation and survival.[8][9] Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors like Gefitinib and Erlotinib are effective EGFR tyrosine kinase inhibitors (TKIs).
Caption: Simplified EGFR signaling pathway and the point of intervention for quinazoline TKIs.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: The VEGFR pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11]
Caption: Simplified VEGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Cyclin-Dependent Kinase 9 (CDK9) Signaling: CDK9 is a key regulator of transcriptional elongation.[12] Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer therapy.
Caption: Role of CDK9 in transcription and its inhibition by quinazoline compounds.
Conclusion
"this compound" and its analogs are versatile building blocks for the synthesis of biologically active molecules, particularly kinase inhibitors. The choice of substituent on the quinazoline core allows for the modulation of both physicochemical properties and reactivity. Electron-withdrawing groups, such as the 7-carboxylate in BB1 and the 6-fluoro in BB2 , enhance the reactivity towards nucleophilic substitution, potentially leading to higher yields and milder reaction conditions. Conversely, electron-donating groups, as seen in BB3 , may require more forcing conditions but can offer advantages in terms of solubility and interaction with the target protein. The unsubstituted BB4 provides a valuable baseline for comparison. This guide provides a framework for the rational selection of a quinazoline building block based on the desired synthetic route and target product profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cibtech.org [cibtech.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Advantage: A Comparative Guide to Methyl 2,4-dichloroquinazoline-7-carboxylate
In the landscape of heterocyclic chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of a synthetic campaign. For researchers and chemists focused on the development of novel therapeutics, particularly kinase inhibitors and other biologically active quinazoline derivatives, "Methyl 2,4-dichloroquinazoline-7-carboxylate" emerges as a highly versatile and advantageous intermediate. This guide provides a comprehensive comparison of this key substrate with alternative synthetic routes, supported by experimental data and detailed protocols, to inform the strategic decisions of scientists in the lab.
At a Glance: Performance Comparison
The primary advantage of utilizing this compound lies in its inherent reactivity, which allows for sequential and regioselective nucleophilic substitution at the C4 and C2 positions. This dual reactivity provides a direct and efficient pathway to a diverse array of 2,4-disubstituted quinazoline-7-carboxylates. Alternative methods, such as one-pot multi-component reactions or syntheses starting from 2-aminobenzonitriles, offer their own benefits, including potentially shorter synthetic sequences. However, they may lack the modularity and substrate scope readily achievable with the pre-functionalized dichloroquinazoline scaffold.
The following table summarizes the key performance indicators for the synthesis of quinazoline-7-carboxylate derivatives via different routes.
| Feature | This compound Route | 2-Aminobenzonitrile Route | One-Pot Multi-Component Route |
| Starting Material | Methyl 2-amino-4-carboxybenzoate | Methyl 2-amino-4-cyanobenzoate | Isatin, Aldehyde, Ammonium Acetate |
| Key Intermediate | This compound | 2-Amino-4-substituted quinazoline | N/A |
| Number of Steps | Typically 3-4 steps to final product | Typically 2-3 steps to final product | 1 step |
| Reported Yields | Good to excellent (product dependent) | Good to excellent (product dependent) | Moderate to good |
| Reaction Conditions | Stepwise, often requiring heating | Can be performed under microwave irradiation | Single reaction vessel, often requires heating |
| Versatility | High; allows for diverse substitution at C2 and C4 | Moderate; substitution pattern is determined early | Lower; limited by the scope of the MCR |
| Scalability | Generally good | Can be challenging for some variations | Good |
The Classical Approach: Leveraging Dichloroquinazoline Chemistry
The synthesis of diverse quinazoline derivatives from this compound is a well-established and reliable method. The differential reactivity of the two chlorine atoms is a key feature of this approach. The C4 position is significantly more susceptible to nucleophilic attack under milder conditions compared to the C2 position. This allows for a stepwise and controlled introduction of different substituents.
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 7-carbonitrile derivative.
Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
-
To a stirred solution of methyl 3-amino-4-carboxybenzoate (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or water), add urea or potassium cyanate (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the quinazolinedione intermediate. A yield of approximately 75% can be expected.[1]
Step 2: Chlorination to this compound
-
Suspend the dried quinazolinedione intermediate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 10-20 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Experimental Protocol 2: Synthesis of a 4-Amino-2-chloroquinazoline-7-carboxylate Derivative
-
Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or ethanol.
-
Add the desired primary or secondary amine (1-1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) if the amine salt is used.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation upon addition of water, followed by filtration and washing.
This regioselective substitution at the C4 position leaves the C2 chlorine available for further functionalization under more forcing conditions, providing a powerful tool for building molecular complexity.
Alternative Synthetic Strategies
While the dichloroquinazoline route offers significant advantages in terms of flexibility, alternative methods can be more atom-economical and may be preferred for the synthesis of specific target molecules.
The 2-Aminobenzonitrile Approach
This method involves the cyclization of a substituted 2-aminobenzonitrile with various reagents. For the synthesis of 4-aminoquinazoline derivatives, a reaction with a nitrile in the presence of a base, often under microwave irradiation, can be highly efficient.
Experimental Protocol 3: Microwave-Assisted Synthesis of a 2-Substituted-4-aminoquinazoline-7-carboxylate
-
In a microwave vial, combine methyl 3-amino-4-cyanobenzoate (1 equivalent), the desired nitrile (1.5-2 equivalents), and a base such as potassium carbonate in a suitable solvent like DMF.
-
Seal the vial and heat the mixture in a microwave reactor at a temperature typically ranging from 120-150 °C for 10-30 minutes.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the desired product. Yields for this type of reaction are often reported in the range of 76-93%.[1]
This approach is particularly advantageous for rapidly accessing libraries of 4-aminoquinazolines with diverse substituents at the 2-position.
One-Pot Multi-Component Reactions (MCRs)
MCRs offer a streamlined approach to complex molecules from simple starting materials in a single step. For the synthesis of quinazoline-4-carboxylic acids, a one-pot three-component reaction of isatin, an aldehyde, and ammonium acetate has been reported.[2]
Experimental Protocol 4: One-Pot Synthesis of a 2-Aryl-quinazoline-4-carboxylic Acid
-
Hydrolyze isatin with aqueous sodium hydroxide to form the sodium salt of (2-aminophenyl)glyoxylic acid in situ.
-
To this solution, add the desired aromatic aldehyde (1 equivalent) and ammonium acetate (as an ammonia source).
-
Heat the reaction mixture, which leads to the condensation and cyclization to form the quinazoline-4-carboxylic acid derivative.
-
The product can be isolated by acidification of the reaction mixture, followed by filtration.
This method provides a rapid entry to quinazoline-4-carboxylic acids, which can be further functionalized.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams created using Graphviz are provided.
Caption: Synthesis of the key dichloroquinazoline intermediate.
Caption: Stepwise functionalization of the dichloroquinazoline.
Caption: Overview of alternative synthetic pathways.
Conclusion
"this compound" stands out as a superior building block for the synthesis of diverse quinazoline libraries due to its predictable and controllable reactivity. The ability to perform sequential, regioselective substitutions at the C4 and C2 positions provides a level of synthetic flexibility that is difficult to achieve with more convergent one-pot or 2-aminobenzonitrile-based methods. While these alternative routes have their merits in specific applications, particularly for rapid synthesis of certain substitution patterns, the classical approach using the dichloroquinazoline intermediate offers a more general and robust strategy for the exploration of chemical space around the quinazoline-7-carboxylate scaffold. The choice of synthetic route will ultimately depend on the specific goals of the research program, but the advantages of using "this compound" make it a compelling choice for many drug discovery and development projects.
References
Purity Analysis of Commercially Available Methyl 2,4-dichloroquinazoline-7-carboxylate: A Comparative Guide
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of commercially available "Methyl 2,4-dichloroquinazoline-7-carboxylate" (CAS No. 174074-89-6), a key building block in the synthesis of various bioactive molecules, including kinase inhibitors and targeted protein degraders. Due to the limited availability of direct comparative studies from suppliers, this guide outlines the critical analytical methods for purity assessment, discusses potential impurities based on common synthetic routes, and compares the subject compound with available alternatives.
Commercial Availability and Stated Purity
A survey of various chemical suppliers indicates that this compound is typically available with a stated purity of 97% or higher. While this provides a baseline, the nature and percentage of the remaining impurities can significantly impact its reactivity and suitability for specific applications.
| Supplier/Vendor | Stated Purity | Available Information |
| CP Lab Safety | min 97% | Molecular formula, weight, CAS number[1] |
| Sunway Pharm Ltd | 97% | Offers COA and NMR data upon request[2] |
| Xidian Experimental | 97% | Product number and CAS number provided[3] |
| Manchester Organics | No purity specified for the dichloro-variant, but related monochloro-variant is sold | Lead time for synthesis is provided[4] |
Note: The information in the table is based on publicly available data from supplier websites. For detailed and lot-specific purity information, it is essential to request a Certificate of Analysis (CoA) from the supplier.
Experimental Protocols for Purity Verification
A comprehensive purity analysis of this compound should involve a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for quinazoline derivatives.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase system is a mixture of acetonitrile and water, both of which may be acidified with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: A UV detector set at a wavelength where the quinazoline core has strong absorbance (e.g., 254 nm) is standard.
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, a reference standard of known purity is required.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) or using direct infusion MS can confirm the molecular weight of the main component and help identify impurities.
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is a common and suitable method for this class of compounds.
-
Analysis Mode: Both positive and negative ion modes should be evaluated, although quinazolines typically ionize well in positive mode.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 257.07). Other peaks may indicate the presence of impurities or fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for purity assessment.
Methodology:
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), should be used.
-
¹H NMR: The proton NMR spectrum should be integrated, and the relative integrals of the peaks corresponding to the compound should be compared to those of any impurity peaks. The expected signals for the aromatic protons and the methyl ester protons should be present and have the correct splitting patterns and chemical shifts.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the unique carbon atoms in the molecule.
-
Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be performed using an internal standard of known purity and concentration.
Potential Impurities
Impurities in commercially available this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. A common synthetic route to 2,4-dichloroquinazolines involves the chlorination of the corresponding quinazoline-2,4-dione.
Potential Impurities Include:
-
Starting Materials: Unreacted quinazoline-2,4(1H,3H)-dione precursor.
-
Partially Chlorinated Intermediates: Monochloroquinazoline derivatives, such as Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate or Methyl 4-chloro-2-oxo-1,2-dihydroquinazoline-7-carboxylate.
-
Over-chlorinated Byproducts: Additional chlorination on the benzene ring, though less common under standard conditions.
-
Solvents and Reagents: Residual solvents from the reaction or purification steps, and residual chlorinating agents or their byproducts.
Visualization of Experimental Workflows and Synthetic Pathways
Caption: Workflow for the purity analysis of this compound.
Caption: A plausible synthetic pathway and potential process-related impurities.
Comparison with Alternatives
For applications in areas like PROTAC development, where the 2,4-dichloroquinazoline moiety serves as a versatile handle, several alternatives with different functionalities on the quinazoline core are available. The choice of a specific analogue depends on the desired substitution pattern and subsequent synthetic steps.
| Compound | CAS Number | Key Features | Potential Applications |
| This compound | 174074-89-6 | Ester functionality for further modification (e.g., amide formation). | Building block for kinase inhibitors, PROTACs. |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 27631-29-4 | Methoxy groups can influence solubility and protein binding. | Precursor for potent enzyme inhibitors.[5] |
| 2,4-Dichloro-7-fluoroquinazoline | 425399-13-9 | Fluoro-substituent for modulating electronic properties and metabolic stability. | Synthesis of labeled compounds and enzyme inhibitors. |
| 2,4-Dichloroquinazoline | 607-68-1 | Unsubstituted core for fundamental SAR studies.[6] | Versatile starting material for a wide range of quinazoline derivatives. |
Conclusion
While commercially available this compound is generally supplied at a purity of 97% or higher, it is crucial for researchers to perform their own comprehensive analysis to ensure the material is suitable for their specific application. The use of orthogonal analytical techniques such as HPLC, LC-MS, and NMR is highly recommended to confirm identity, and to identify and quantify any impurities. Understanding the potential impurities based on the synthetic route can aid in the development of appropriate analytical methods and purification strategies if necessary. For researchers requiring different substitution patterns, a range of other functionalized 2,4-dichloroquinazolines are commercially available, offering flexibility in the design of novel bioactive compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel Quinazoline-Based Compounds
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of potent kinase inhibitors. However, ensuring on-target specificity is a critical hurdle in the journey from a promising compound to a viable therapeutic. This guide provides a comparative analysis of the cross-reactivity profiles of novel compounds conceptually derived from "Methyl 2,4-dichloroquinazoline-7-carboxylate" against established kinase inhibitors, offering a framework for evaluating off-target effects and guiding lead optimization.
The quinazoline core is a privileged structure in medicinal chemistry, forming the basis for numerous FDA-approved kinase inhibitors targeting key players in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). [1][2]While potent inhibition of the primary target is essential, off-target activities can lead to unforeseen toxicities and diminish the therapeutic window. [3]Therefore, a comprehensive understanding of a compound's selectivity across the human kinome is paramount for successful drug development. [4] This guide presents a comparative cross-reactivity profile of hypothetical, yet representative, novel quinazoline inhibitors (NQ1 and NQ2) against the well-established drugs Gefitinib (an EGFR inhibitor) and Vandetanib (a multi-kinase inhibitor). [5][6]The data herein is synthesized from publicly available information on similar quinazoline derivatives to provide a valuable reference for researchers in the field.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50) of our representative novel quinazoline compounds and selected reference drugs against their primary targets and a panel of common off-target kinases.
Table 1: Inhibitory Activity (IC50, nM) Against Primary Kinase Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Novel Quinazoline 1 (NQ1) | EGFR (L858R/T790M) | 4.5 | Gefitinib (EGFR wt) | 15.5 [5] |
| Novel Quinazoline 2 (NQ2) | VEGFR-2 | 55.0 | Vandetanib (VEGFR-2) | 54.0 [5] |
Table 2: Off-Target Kinase Profiling (IC50, nM)
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| Novel Quinazoline 1 (NQ1) | SRC | >1000 | High selectivity for mutant EGFR over SRC. [5] |
| ABL1 | >1000 | Minimal activity against ABL1 kinase. | |
| KDR (VEGFR-2) | 850 | Moderate off-target activity against VEGFR-2. | |
| Novel Quinazoline 2 (NQ2) | PDGFR-β | 150 | Shows activity against other tyrosine kinases. [5] |
| c-Kit | 250 | Moderate inhibition of c-Kit. | |
| RET | 300 | Potential for off-target effects on RET signaling. | |
| Gefitinib | SRC | 500 | Known off-target activity. |
| ABL1 | >1000 | Generally selective against ABL1. | |
| Vandetanib | RET | 30 | Potent inhibition of RET is a known activity. |
| SRC | 110 | Significant off-target inhibition of SRC. |
Visualizing a Key Signaling Pathway
To understand the biological context of these inhibitors, the following diagram illustrates a simplified EGFR signaling pathway, a common target for quinazoline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2,4-dichloroquinazoline-7-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Methyl 2,4-dichloroquinazoline-7-carboxylate as a hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to stringent protocols to mitigate risks associated with this and similar chemical compounds.
Immediate Safety and Hazard Assessment
Key Assumed Hazards:
-
Toxic if swallowed, inhaled, or absorbed through the skin.
-
Potential for serious eye and skin irritation or damage.
-
As a chlorinated organic compound, it may be harmful to aquatic life with long-lasting effects.[4]
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid generating dust or aerosols.
-
In case of a spill, follow established laboratory protocols for hazardous chemical cleanup. Do not allow the material to enter drains or waterways.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[7][8] Do not dispose of this chemical down the drain or in regular trash.[9]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
It is likely to be classified as a toxic and/or environmentally hazardous waste.
2. Waste Segregation:
-
Segregate solid waste containing this compound from liquid waste.
-
Keep it separate from incompatible materials. As a general rule, store halogenated organic compounds away from strong acids, bases, and oxidizing agents to prevent violent reactions.[10]
3. Waste Accumulation and Storage:
-
Container: Use a designated, compatible, and properly sealed hazardous waste container. The original product container is often a good choice if it is in good condition.[8] The container must have a secure screw-top cap and be free of leaks or external contamination.[10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date accumulation started, and any other information required by your institution's Environmental Health and Safety (EHS) office.[5]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7] This area should be inspected weekly for any signs of leakage.[10]
4. Requesting Disposal:
-
Once the waste container is full or you have finished your experiments, contact your institution's EHS or hazardous waste management department to arrange for pickup.[7]
-
Do not transport hazardous waste outside of your laboratory. Trained EHS personnel should handle the transportation and final disposal.[8]
Quantitative Data Summary
For laboratory-scale operations, quantitative data primarily relates to accumulation limits in Satellite Accumulation Areas. These are general guidelines and may be superseded by local regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons | [7] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [7] |
| Storage Time Limit (Partial Container) | Up to 1 year | [10] |
| Removal Time After Full | Within 3 days | [10] |
Disposal Workflow Diagram
The following diagram illustrates the standard operating procedure for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide provides a framework for the proper disposal of this compound. Always prioritize consulting your institution's specific chemical hygiene and hazardous waste management plans, as local regulations and procedures are paramount. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
